DPTIP hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H19ClN2O3S |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C21H18N2O3S.ClH/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17;/h3-12,24H,1-2H3,(H,22,23);1H |
InChI 键 |
JXCSNAONSJHTTR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
Foundational & Exploratory
DPTIP Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent and selective, non-competitive allosteric inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3] Identified through high-throughput screening, this small molecule has emerged as a critical tool for studying the role of nSMase2 in various physiological and pathological processes, particularly in the biogenesis of extracellular vesicles (EVs).[4] Despite its high potency, the therapeutic potential of DPTIP has been hindered by poor pharmacokinetic properties, including low oral bioavailability and a short half-life.[5][6] This has led to the development of various prodrug strategies to enhance its clinical translatability. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of DPTIP hydrochloride, complete with detailed experimental protocols and quantitative data to support researchers in the field.
Discovery
DPTIP was identified as a potent inhibitor of nSMase2 through a high-throughput screening campaign of over 365,000 compounds from the National Center for Advancing Chemical Sciences (NCATS) chemical library.[4][7] The screening utilized a human nSMase2 assay to identify molecules that could modulate the enzyme's activity. DPTIP, also referred to as MS882 in some early reports, emerged as a lead candidate with a nanomolar potency (IC50 = 30 nM).[8] Further characterization revealed that DPTIP is a selective inhibitor of nSMase2, showing no significant activity against related enzymes like alkaline phosphatase and acid sphingomyelinase.[1] Its metabolic stability and ability to penetrate the brain made it a valuable research tool, although its poor pharmacokinetic profile necessitated further medicinal chemistry efforts.[7][9]
Synthesis Process
The synthesis of the core DPTIP molecule is based on established methods for the formation of substituted imidazoles. While the original specific protocol for DPTIP is not detailed in the immediate literature, a general and representative synthesis can be inferred. The primary focus of published synthetic chemistry surrounding DPTIP has been the development of prodrugs to improve its pharmacokinetic properties.
General Synthesis of the DPTIP Core
A plausible synthetic route to DPTIP likely involves a multi-component reaction to construct the substituted imidazole core. A common method for this is the Radziszewski reaction or similar condensation reactions. A representative, though not explicitly confirmed, synthetic scheme would involve the reaction of a diketone (phenyl-thiophen-2-yl-ethanedione), an aldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like acetic acid, followed by heating.
Detailed Synthesis of DPTIP Prodrugs (P1-P13)
The synthesis of DPTIP prodrugs has been extensively documented and primarily involves masking the phenolic hydroxyl group to improve oral bioavailability and metabolic stability.[5]
Experimental Protocol: General Procedure for Carbamate Prodrugs (e.g., P1, P7-P12) [5]
-
To a stirred solution of DPTIP (1.0 equivalent) in 1,2-dichloroethane (DCE), add N,N-Diisopropylethylamine (DIPEA, 5.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triphosgene (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Add the desired primary or secondary amine (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 3-20 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired prodrug.
Quantitative Data
The development of DPTIP and its prodrugs has been guided by extensive pharmacokinetic and pharmacodynamic evaluations. The following tables summarize key quantitative data from preclinical studies in mice and dogs.
Table 1: In Vitro and In Vivo Potency of DPTIP
| Parameter | Value | Species/Assay | Reference |
| IC50 (nSMase2) | 30 nM | Human | [1] |
| EC50 (WNV) | 0.26 µM | Vero Cells | |
| EC50 (ZIKV) | 1.56 µM | Vero Cells |
Table 2: Pharmacokinetic Properties of DPTIP and Prodrug P18 in Mice
| Parameter | DPTIP | Prodrug P18 | Unit | Reference |
| Dose | 10 (IP) | 10 (PO, DPTIP equiv.) | mg/kg | [7] |
| AUC0–t (plasma) | - | 1047 | pmol·h/mL | |
| AUC0–t (brain) | - | 247 | pmol·h/g | |
| Half-life (t1/2) | ~0.5 | 2 | hours | |
| Oral Bioavailability (%F) | < 5 | - | % | [5][6] |
| Brain/Plasma Ratio (AUC) | 0.26 | - | - | [7] |
Table 3: Pharmacokinetic Properties of DPTIP and Prodrug 9 in Dogs
| Parameter | DPTIP (PO) | Prodrug 9 (PO) | Unit | Reference |
| Dose | 2 | 2 (DPTIP equiv.) | mg/kg | [6] |
| AUC0–t (plasma) | 701 | 1352 | pmol·h/mL | [5][6] |
| Oral Bioavailability (%F) | 8.97 | 17.3 | % | [5][6] |
| Half-life (t1/2) | 3.7 | - | hours | [5] |
Mechanism of Action and Signaling Pathways
DPTIP functions as a non-competitive, allosteric inhibitor of nSMase2.[3] This enzyme is a key regulator of the biosynthesis of a specific population of extracellular vesicles (EVs). nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. The localized production of ceramide within the inner leaflet of the plasma membrane and at multivesicular bodies (MVBs) is a critical step in the budding of intraluminal vesicles and the subsequent release of EVs.[4]
By inhibiting nSMase2, DPTIP reduces the generation of ceramide, thereby suppressing the formation and release of these EVs.[1] This has significant implications in various disease models where EVs are known to transport pathological cargo, such as in neurodegenerative diseases and cancer. For instance, in models of brain injury, DPTIP has been shown to inhibit the release of astrocyte-derived EVs, which in turn reduces peripheral inflammation and immune cell infiltration into the brain.[4][7]
Signaling Pathway Diagram
Caption: Mechanism of action of DPTIP in inhibiting nSMase2-mediated EV biogenesis.
Experimental Workflow Diagram
Caption: Workflow for the discovery and preclinical development of DPTIP prodrugs.
Conclusion
This compound is a seminal discovery in the field of nSMase2 inhibition. Its high potency and selectivity have made it an invaluable tool for elucidating the role of nSMase2 in health and disease. While the parent molecule's poor pharmacokinetic properties have limited its direct therapeutic application, the successful development of prodrugs has revitalized its potential for clinical translation. This guide provides a comprehensive technical overview to aid researchers in leveraging DPTIP and its analogs for future studies in neurodegenerative diseases, oncology, and other fields where nSMase2-mediated EV signaling plays a crucial role.
References
- 1. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]
- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acsi-journal.eu [acsi-journal.eu]
- 8. Synthesis routes of 4-Methylsyringol [benchchem.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Structure-Activity Relationship of DPTIP Hydrochloride and its Analogs as Neutral Sphingomyelinase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathophysiology of various neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DPTIP and its analogs, detailing the key structural features essential for potent nSMase2 inhibition. Furthermore, this document outlines the experimental protocols for the synthesis of DPTIP and the enzymatic assays used to evaluate its inhibitory activity. The intricate signaling pathways modulated by DPTIP, particularly in the context of neuroinflammation and extracellular vesicle (EV) biogenesis, are also elucidated through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel nSMase2 inhibitors.
Introduction
Neutral sphingomyelinase 2 (nSMase2), a magnesium-dependent phosphodiesterase, plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine.[1][2] Dysregulation of nSMase2 activity and the subsequent accumulation of ceramide have been linked to the progression of several diseases, including Alzheimer's disease, Parkinson's disease, and neuroinflammation.[2] A key pathological role of nSMase2 is its involvement in the biogenesis of extracellular vesicles (EVs), which can act as carriers of pathogenic cargo, contributing to disease propagation.[3]
DPTIP hydrochloride has emerged as one of the most potent nSMase2 inhibitors identified to date, with an IC50 of 30 nM.[3][4][5][6] Its ability to penetrate the blood-brain barrier and its metabolic stability make it a promising lead compound for the development of therapeutics targeting CNS disorders.[4] Understanding the structure-activity relationship of DPTIP and its analogs is paramount for the rational design of next-generation nSMase2 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship (SAR) of DPTIP Analogs
Systematic SAR studies on the DPTIP scaffold have identified key pharmacophoric elements essential for potent nSMase2 inhibition. The DPTIP molecule can be dissected into three main components: the 2,6-dialkoxyphenol moiety, the central imidazole ring, and the substituents at the 4- and 5-positions of the imidazole ring.
The 4-(1H-Imidazol-2-yl)-2,6-dialkoxyphenol Scaffold
The 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol core is a critical pharmacophore for nSMase2 inhibitory activity.[1] Modifications to this scaffold have provided significant insights into the structural requirements for potent inhibition.
Table 1: SAR of DPTIP Analogs with Modifications to the Imidazole and Phenol Moieties [1]
| Compound | R1 | R2 | R3 | Imidazole Modification | nSMase2 IC50 (μM) |
| DPTIP | OMe | Phenyl | Thienyl | - | 0.03 |
| Analog 1 | OMe | Phenyl | Thienyl | N-Methyl | >10 |
| Analog 2 | H | Phenyl | Thienyl | - | >10 |
| Analog 3 | OMe | Phenyl | Thienyl | Thiazole | Significantly reduced potency |
| Analog 4 | OMe | Phenyl | Thienyl | Imidazoline | Complete loss of potency |
Data summarized from literature.[1]
Key findings from the SAR studies on this scaffold include:
-
Phenolic Hydroxyl Group: The free phenolic hydroxyl group is essential for activity. Its removal or replacement with a methoxy group leads to a complete loss of inhibitory potency.[1]
-
Imidazole NH: The hydrogen bond donor capability of the imidazole ring is crucial. N-methylation of the imidazole nitrogen results in a dramatic decrease in activity.[1]
-
Imidazole Ring Integrity: Replacement of the imidazole ring with other heterocycles like thiazole or its reduction to an imidazoline leads to a substantial loss of potency, highlighting the importance of the specific electronic and structural features of the imidazole core.[1]
-
Alkoxy Groups: The two methoxy groups on the phenol ring are important for maintaining high potency.
Substituents at the Imidazole C4 and C5 Positions
The nature of the substituents at the 4- and 5-positions of the imidazole ring significantly influences the inhibitory activity.
Table 2: SAR of DPTIP Analogs with Modifications at the Imidazole C4 and C5 Positions [1]
| Compound | R2 (C4-substituent) | R3 (C5-substituent) | nSMase2 IC50 (μM) |
| DPTIP | Phenyl | Thienyl | 0.03 |
| Analog 5 | 4-Fluorophenyl | Thienyl | 0.02 |
| Analog 6 | 4-Chlorophenyl | Thienyl | 0.03 |
| Analog 7 | 4-Methoxyphenyl | Thienyl | 0.04 |
| Analog 8 | Phenyl | 5-Chlorothienyl | 0.02 |
| Analog 9 | Isopropyl | Isopropyl | 0.02 |
Data summarized from literature.[1]
Observations from these modifications indicate that:
-
Aromatic substituents at both C4 and C5 positions are well-tolerated.
-
Electron-withdrawing or electron-donating groups on the phenyl ring at the C4 position have a minimal impact on potency.
-
Substitution on the thiophene ring at the C5 position is also tolerated.
-
Replacing the aryl substituents with smaller alkyl groups, such as isopropyl, can maintain or even slightly improve potency. Compound 25b (4-(4,5-diisopropyl-1H-imidazol-2-yl)-2,6-dimethoxyphenol) was found to be metabolically stable and showed higher plasma exposure after oral administration compared to DPTIP.[7]
Experimental Protocols
Synthesis of this compound
The synthesis of DPTIP has been reported in the literature.[8] A general one-pot synthesis of similar tetra-substituted imidazoles involves the reaction of a benzil derivative, an aldehyde, ammonium acetate, and an aniline derivative.[9]
General Protocol for Imidazole Synthesis:
-
Dissolve the benzil derivative (e.g., 1-phenyl-2-(thiophen-2-yl)ethane-1,2-dione) and the substituted salicylaldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) in glacial acetic acid.
-
Add ammonium acetate and an appropriate aniline derivative.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
-
To obtain the hydrochloride salt, the purified free base is typically dissolved in a suitable solvent and treated with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or methanol).
nSMase2 Inhibition Assay
The inhibitory activity of DPTIP and its analogs against nSMase2 is commonly determined using a fluorescence-based assay, such as the Amplex™ Red Sphingomyelinase Assay Kit.
Protocol Overview:
-
Recombinant human nSMase2 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of sphingomyelin.
-
The reaction mixture also contains horseradish peroxidase, choline oxidase, and alkaline phosphatase.
-
nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide.
-
Alkaline phosphatase hydrolyzes phosphocholine to choline.
-
Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase, H₂O₂ reacts with the Amplex™ Red reagent to generate the highly fluorescent product, resorufin.
-
The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
DPTIP exerts its effects primarily through the inhibition of nSMase2, which in turn modulates ceramide levels and downstream signaling cascades.
nSMase2-Mediated Ceramide Production and EV Biogenesis
nSMase2 is a key regulator of an ESCRT (endosomal sorting complex required for transport)-independent pathway of extracellular vesicle (exosome) biogenesis.[10][11]
Caption: DPTIP inhibits nSMase2, preventing ceramide-mediated exosome biogenesis.
The generation of ceramide within the late endosomal membrane (multivesicular body) by nSMase2 induces a negative membrane curvature, leading to the inward budding of the membrane to form intraluminal vesicles (ILVs).[10][12][13] These ILVs are then released into the extracellular space as exosomes when the multivesicular body fuses with the plasma membrane. By inhibiting nSMase2, DPTIP reduces ceramide production and consequently suppresses the release of these exosomes.
Role in Neuroinflammation
In the context of neuroinflammation, particularly in astrocytes, nSMase2 is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][14]
Caption: DPTIP blocks the pro-inflammatory cytokine-induced nSMase2 signaling cascade in astrocytes.
The activation of nSMase2 in astrocytes leads to an increase in ceramide levels, which then acts as a second messenger to activate downstream signaling pathways, including p38 MAPK and NF-κB.[14] This cascade results in the production and release of more pro-inflammatory cytokines, creating a positive feedback loop that exacerbates neuroinflammation.[14][15] Furthermore, the EVs released from activated astrocytes can carry inflammatory mediators and pathogenic proteins, contributing to neuronal damage.[16] DPTIP, by inhibiting nSMase2, can break this cycle, reducing both the production of inflammatory cytokines and the release of harmful EVs.
Conclusion
This compound is a highly potent and selective nSMase2 inhibitor with a well-defined structure-activity relationship. The key to its high affinity lies in the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold, with the phenolic hydroxyl and imidazole NH groups being critical for its inhibitory activity. The substituents at the C4 and C5 positions of the imidazole ring can be modified to fine-tune the compound's properties without significantly compromising its potency. The detailed experimental protocols for synthesis and activity assessment provide a framework for the development of novel analogs. By elucidating the role of DPTIP in modulating nSMase2-mediated signaling pathways, particularly in the context of EV biogenesis and neuroinflammation, this guide underscores the therapeutic potential of targeting nSMase2 and provides a solid foundation for future drug discovery efforts in this area.
References
- 1. Neutral Sphingomyelinase 2 Inhibitors Based on the 4-(1H-Imidazol-2-yl)-2,6-dialkoxyphenol scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide triggers budding of exosome vesicles into multivesicular endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. pure.mpg.de [pure.mpg.de]
- 13. researchgate.net [researchgate.net]
- 14. Early activation of nSMase2/ceramide pathway in astrocytes is involved in ischemia-associated neuronal damage via inflammation in rat hippocampi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutral sphingomyelinase 2 mediates oxidative stress effects on astrocyte senescence and synaptic plasticity transcripts - PMC [pmc.ncbi.nlm.nih.gov]
DPTIP Hydrochloride: A Technical Guide to its Role in the Inhibition of Exosome Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exosomes, nano-sized extracellular vesicles, are pivotal mediators of intercellular communication, playing a crucial role in both physiological and pathological processes, including cancer progression and neurodegenerative diseases. The biogenesis of exosomes is a complex process, offering potential targets for therapeutic intervention. This technical guide provides an in-depth overview of DPTIP hydrochloride, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), and its significant role in the inhibition of exosome biogenesis. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol, or this compound, has emerged as a powerful pharmacological tool for investigating the roles of nSMase2 and exosomes in various biological systems. It is a brain-penetrant small molecule that has demonstrated efficacy in both in vitro and in vivo models. DPTIP acts as a non-competitive inhibitor of nSMase2, an enzyme critical for the ceramide-dependent pathway of exosome formation. Its high potency and selectivity make it a valuable agent for dissecting the molecular mechanisms of exosome biogenesis and for exploring the therapeutic potential of exosome inhibition.
Mechanism of Action: Inhibition of nSMase2-Mediated Exosome Biogenesis
The primary mechanism by which this compound inhibits exosome biogenesis is through the direct and potent inhibition of neutral sphingomyelinase 2 (nSMase2). nSMase2 is a key enzyme in the sphingolipid metabolism pathway that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.
The generation of ceramide within the late endosome, specifically on the membrane of multivesicular bodies (MVBs), is a critical step in the formation of intraluminal vesicles (ILVs). The accumulation of ceramide induces negative curvature in the membrane, facilitating the inward budding of the MVB membrane to form ILVs. These ILVs encapsulate cytosolic components, including proteins, RNA, and lipids. The MVBs then fuse with the plasma membrane, releasing the ILVs into the extracellular space as exosomes.
This compound, by inhibiting nSMase2, prevents the localized production of ceramide at the MVB membrane. This disruption of ceramide generation halts the inward budding process and subsequent ILV formation, ultimately leading to a significant reduction in the secretion of exosomes.
Quantitative Data
The efficacy of this compound as an inhibitor of nSMase2 and exosome biogenesis has been quantified in several studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (nSMase2) | 30 nM | Recombinant human nSMase2 | [1][2][3] |
| Effective Concentration | 0.03 - 30 µM | Primary rat astrocytes | [1][3] |
| Exosome Release Inhibition | ~50% at 30 µM | Primary rat astrocytes | [1] |
Table 1: Potency and Efficacy of this compound
| Parameter | DPTIP | GW4869 | Cambinol |
| IC50 (nSMase2) | 30 nM | 1 µM | 5-6 µM |
Table 2: Comparison of this compound with Other nSMase2 Inhibitors[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in inhibiting exosome biogenesis.
Cell Culture and Treatment
-
Cell Seeding: Plate primary astrocytes or other desired cell types in appropriate culture vessels.
-
Serum Starvation (optional): For certain cell types like astrocytes, inducing stress through serum starvation can stimulate nSMase2-dependent exosome release.[3]
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30 µM).[1][3] A vehicle control (e.g., DMSO) should be run in parallel.[3]
-
Incubation: Treat the cells with this compound or vehicle for a specified period (e.g., 2 hours).[3]
Exosome Isolation
-
Collection of Conditioned Media: Following treatment, collect the cell culture supernatant.
-
Differential Centrifugation:
-
Centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.
-
Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles.
-
Transfer the supernatant and ultracentrifuge at 100,000 x g for 70 minutes to pellet exosomes.
-
-
Washing: Resuspend the exosome pellet in PBS and repeat the ultracentrifugation step to wash the exosomes.
-
Resuspension: Resuspend the final exosome pellet in PBS or a suitable buffer for downstream analysis.
Nanoparticle Tracking Analysis (NTA)
NTA is used to determine the size distribution and concentration of isolated exosomes.
-
Sample Preparation: Dilute the resuspended exosome pellet in filtered PBS to achieve an optimal particle concentration for analysis (typically 107 to 109 particles/mL).
-
Instrument Setup: Use a NanoSight instrument (or equivalent) and set the camera level and detection threshold appropriately for the sample.
-
Data Acquisition: Record videos of the particles undergoing Brownian motion. The software tracks the movement of individual particles to calculate their hydrodynamic diameter based on the Stokes-Einstein equation.
-
Data Analysis: Analyze the recorded videos to generate a particle size distribution profile and determine the concentration of exosomes.
Western Blotting for Exosome Markers
Western blotting is used to confirm the presence of exosome-specific protein markers.
-
Protein Lysis: Lyse the isolated exosomes and parent cells using RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against exosome markers (e.g., ALIX, TSG101, CD63, CD81) and a negative control (e.g., Calnexin, a marker for the endoplasmic reticulum to assess purity).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
nSMase2 Activity Assay
A fluorescence-based assay can be used to measure the enzymatic activity of nSMase2.
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer.
-
Assay Reaction: In a 96-well plate, combine the lysate with a reaction mixture containing sphingomyelin, alkaline phosphatase, choline oxidase, and a fluorescent probe (e.g., Amplex Red).
-
Mechanism: nSMase2 hydrolyzes sphingomyelin to phosphocholine. Alkaline phosphatase converts phosphocholine to choline. Choline oxidase then oxidizes choline, producing hydrogen peroxide, which reacts with the fluorescent probe to generate a fluorescent product (e.g., resorufin).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the lysate with varying concentrations of the compound before adding the substrate.
Conclusion
This compound is a highly potent and selective inhibitor of nSMase2, making it an invaluable tool for studying the ceramide-dependent pathway of exosome biogenesis. Its ability to effectively reduce exosome secretion in both in vitro and in vivo models provides a powerful means to investigate the functional roles of exosomes in health and disease. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of exosome biology and to explore the therapeutic potential of targeting this pathway.
References
The chemical and physical properties of DPTIP hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPTIP hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in the biogenesis of extracellular vesicles (EVs).[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in neurodegenerative and oncologic diseases.[4]
Chemical and Physical Properties
This compound, with the IUPAC name 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride, is a small molecule inhibitor of nSMase2.[5] It was identified through a high-throughput screening of over 365,000 compounds.[1] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride | [5] |
| Molecular Formula | C₂₁H₁₉ClN₂O₃S | [5] |
| Molecular Weight | 414.91 g/mol | [5] |
| CAS Number | 2361799-64-4 | |
| Appearance | Beige Solid | [6] |
| Purity | >95% | |
| IC₅₀ for nSMase2 | 30 nM | [1][2][7] |
| Solubility | Soluble in DMSO and EtOH. | |
| Storage | 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [7] |
Mechanism of Action and Signaling Pathway
This compound is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[4] nSMase2 is a membrane-bound enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[8] Ceramide plays a crucial role in the biogenesis of extracellular vesicles (EVs) by promoting the budding of intraluminal vesicles within multivesicular bodies.[3][5]
In the context of brain inflammation, pro-inflammatory cytokines like Interleukin-1β (IL-1β) can activate nSMase2 in astrocytes.[5][9] This leads to increased ceramide production and subsequent release of astrocyte-derived EVs. These EVs can enter the circulation and trigger a peripheral immune response, including the release of cytokines from the liver, which in turn can lead to the infiltration of peripheral immune cells into the brain, potentially causing secondary damage.[1]
This compound inhibits nSMase2 activity, thereby reducing ceramide production and blocking the release of these pro-inflammatory EVs.[1][5] This mechanism has been shown to attenuate the peripheral immune response and reduce immune cell infiltration into the brain in a mouse model of brain inflammation.[1]
Caption: DPTIP inhibits nSMase2, blocking the IL-1β induced release of pro-inflammatory EVs from astrocytes.
Experimental Protocols
nSMase2 Inhibition Assay (In Vitro)
This protocol describes the determination of this compound's IC₅₀ value against human nSMase2. The assay utilizes a coupled enzymatic reaction that produces a fluorescent signal proportional to nSMase2 activity.[5][9]
Materials:
-
Recombinant human nSMase2
-
Sphingomyelin (substrate)
-
Amplex Red reagent
-
Alkaline phosphatase
-
Choline oxidase
-
Horseradish peroxidase
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
This compound
-
384-well plates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add recombinant human nSMase2 to each well and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing sphingomyelin, Amplex Red, alkaline phosphatase, choline oxidase, and horseradish peroxidase.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 540 nm excitation, 590 nm emission).
-
Calculate the percent inhibition for each this compound concentration relative to a control without the inhibitor.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Inhibition of Extracellular Vesicle (EV) Release from Astrocytes (In Vitro)
This protocol details the assessment of this compound's ability to inhibit EV release from primary astrocyte cultures.[1]
Materials:
-
Primary astrocyte cultures
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., IL-1β)
-
Reagents for EV isolation (e.g., ultracentrifugation or commercial kits)
-
Nanoparticle tracking analysis (NTA) instrument
-
Antibodies for EV markers (e.g., CD63, CD81) for Western blotting
Procedure:
-
Culture primary astrocytes to a suitable confluency.
-
Pre-treat the astrocytes with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent like IL-1β to induce EV release.
-
Collect the cell culture supernatant.
-
Isolate EVs from the supernatant using a chosen method (e.g., differential ultracentrifugation).
-
Quantify the concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).
-
Confirm the presence of EVs by detecting exosomal markers (e.g., CD63, CD81) via Western blotting.
-
Analyze the dose-dependent effect of this compound on the number of released EVs.
Caption: Workflow for assessing DPTIP's inhibition of EV release both in vitro and in vivo.
In Vivo Efficacy
In a mouse model of brain inflammation induced by intrastriatal injection of IL-1β, this compound demonstrated significant in vivo efficacy.[1] Administration of DPTIP (10 mg/kg, IP) 30 minutes prior to IL-1β injection resulted in a 51% reduction in the release of astrocyte-derived EVs into the circulation.[1] This was accompanied by a decrease in the upregulation of pro-inflammatory cytokines in the liver and a significant reduction in the infiltration of neutrophils into the brain.[1] These findings highlight the potential of this compound as a therapeutic agent for neuroinflammatory conditions where astrocyte-derived EVs play a pathogenic role.
Conclusion
This compound is a highly potent and selective nSMase2 inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to modulate the release of extracellular vesicles presents a novel therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides researchers with the fundamental information and experimental framework to further investigate the therapeutic potential of this compound.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
DPTIP Hydrochloride: A Technical Guide to a Non-Competitive nSMase2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DPTIP hydrochloride, a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). It covers the compound's mechanism of action, pharmacological data, involvement in key signaling pathways, and detailed experimental protocols for its characterization.
Introduction to nSMase2 and this compound
Neutral sphingomyelinase 2 (nSMase2), an enzyme encoded by the SMPD3 gene, is a key player in sphingolipid metabolism.[1][2] It catalyzes the hydrolysis of sphingomyelin into two bioactive molecules: ceramide and phosphorylcholine.[3][4][5] nSMase2-generated ceramide is a critical second messenger involved in a multitude of cellular processes, including inflammation, apoptosis, cell growth arrest, and the biogenesis of extracellular vesicles (EVs).[1][2][3] Given its role in these pathways, particularly in pathological states, nSMase2 has emerged as a promising therapeutic target for a range of diseases, including neurological disorders, cancer, and infectious diseases.[2][6]
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol) hydrochloride is a potent, selective, metabolically stable, and brain-penetrant small molecule inhibitor of nSMase2.[7][8] It was identified through a high-throughput screening campaign and stands out from other inhibitors due to its high potency.[8] DPTIP functions through a non-competitive mechanism, making it a valuable tool for studying nSMase2-dependent processes and a promising lead for therapeutic development.[9][10]
Compound Profile and Quantitative Data
This compound has been characterized by its high potency and selectivity for nSMase2 over other related enzymes.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | 2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride | [7] |
| CAS Number | 2361799-64-4 | [7][11] |
| Molecular Formula | C₂₁H₁₈N₂O₃S · HCl | [7][11] |
| Molecular Weight | 414.91 g/mol | [7][11] |
| nSMase2 IC₅₀ | 30 nM | [7][8][11][12][13] |
| Acid Sphingomyelinase IC₅₀ | >100 µM | [11] |
| Alkaline Phosphatase IC₅₀ | >100 µM |[11] |
Table 2: In Vitro Efficacy of DPTIP
| Application | Cell Line | EC₅₀ Value | Reference(s) |
|---|---|---|---|
| Antiviral Activity (WNV) | Vero | 0.26 µM | [4][11] |
| Antiviral Activity (WNV) | HeLa | 2.81 µM | [4][11] |
| Antiviral Activity (ZIKV) | Vero | 1.56 µM | [4][11] |
| Antiviral Activity (ZIKV) | HeLa | 1.84 µM |[4][11] |
Table 3: Pharmacokinetic Parameters of DPTIP
| Species | Administration | Key Parameters | Reference(s) |
|---|---|---|---|
| Mouse | Oral (PO) | t₁/₂: <0.5 h; Oral Bioavailability (%F): <5% | [14][15][16] |
| Mouse | Intraperitoneal (IP) | Brain Penetrance (AUCbrain/AUCplasma): 0.26 | [8] |
| Dog | Intravenous (IV) | t₁/₂: 3.7 h; Clearance: 12 mL/min/kg | [14] |
| Dog | Oral (PO) | Oral Bioavailability (%F): 8.97% |[14] |
The poor pharmacokinetic profile of DPTIP, characterized by a short half-life and low oral bioavailability, has prompted the development of prodrug strategies to improve its clinical potential.[14][15][16][17]
Mechanism of Action: Allosteric Inhibition
DPTIP exhibits a non-competitive mode of inhibition against nSMase2.[9] This indicates that it does not bind to the enzyme's active site where the substrate, sphingomyelin, binds. Instead, DPTIP interacts with an allosteric site, a distinct location on the enzyme that, when occupied, alters the enzyme's conformation and reduces its catalytic efficiency.[4]
Computational studies suggest that DPTIP's binding site may involve a crucial "DK switch," formed by residues Asp430 and Lys435, which is necessary for the enzyme's catalytic activity.[4] By binding to a nearby allosteric cavity, DPTIP is thought to block this switch, locking the enzyme in an inactive state.[4] This mechanism prevents the hydrolysis of sphingomyelin, thereby reducing the production of ceramide.[9][18]
Caption: Mechanism of nSMase2 inhibition by DPTIP.
Core Signaling Pathways and Biological Impact
DPTIP's inhibition of nSMase2 has significant downstream effects on cellular signaling, primarily by modulating ceramide levels. This impacts inflammatory responses and the biogenesis of extracellular vesicles.
nSMase2 is a crucial mediator in inflammatory pathways, activated by stimuli such as the pro-inflammatory cytokines TNF-α and IL-1β.[3][19][20] Upon activation, nSMase2 generates ceramide, which acts as a signaling molecule to propagate the inflammatory response.[19] In models of brain inflammation, intracerebral injection of IL-1β activates nSMase2 in astrocytes, leading to the production of ceramide.[9][18] This triggers a cascade that results in the release of EVs, which travel to the periphery, stimulate cytokine upregulation in the liver, and promote the infiltration of immune cells into the brain.[9][18]
DPTIP effectively disrupts this pathway. By inhibiting nSMase2, it prevents the initial ceramide production, thereby blocking the subsequent release of astrocyte-derived EVs, reducing peripheral cytokine upregulation, and attenuating neutrophil migration into the brain.[9][11][18]
nSMase2 plays a pivotal role in a non-canonical pathway of EV biogenesis.[1][6] Specifically, the generation of ceramide within the inner leaflet of the late endosomal membrane (multivesicular body) induces negative membrane curvature.[1] This process promotes the inward budding of the membrane to form intraluminal vesicles (ILVs).[1][9] When these multivesicular bodies fuse with the plasma membrane, the ILVs are released into the extracellular space as exosomes or EVs.[6]
DPTIP is a potent inhibitor of this process. It has been shown to dose-dependently inhibit the release of EVs from primary glial cells in vitro and in vivo.[8][9][10][11] This inhibitory action is central to its therapeutic potential in diseases where EVs contribute to pathology by transferring harmful cargo, such as misfolded proteins in neurodegenerative diseases or viral particles in infections.[2][6]
Caption: DPTIP's role in the neuroinflammatory signaling cascade.
Key Experimental Protocols
Reproducible and accurate characterization of nSMase2 inhibitors like DPTIP relies on standardized assays. Below are methodologies for key in vitro and cell-based experiments.
This protocol describes a common fluorescence-based assay to determine the enzymatic activity of nSMase2 and the inhibitory potency of compounds like DPTIP.
-
Principle: The assay measures nSMase2 activity by detecting the product phosphorylcholine. It uses a coupled enzyme system where phosphorylcholine is hydrolyzed by alkaline phosphatase to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which reacts with Amplex™ Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of phosphorylcholine produced.[21]
-
Materials:
-
Cell lysate containing nSMase2 (e.g., from transfected 293T cells or brain tissue homogenates).[4][22]
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.[4]
-
Substrate: Sphingomyelin.
-
Detection Reagents: Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase.
-
This compound (or other inhibitors) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
-
Procedure:
-
Lysate Preparation: Harvest cells and lyse them in ice-cold assay buffer via sonication.[4] Determine the total protein concentration using a Bradford assay.[4]
-
Reaction Setup: In each well of the microplate, add the cell lysate (e.g., 2.5-5 µg total protein).[21]
-
Inhibitor Addition: Add serial dilutions of DPTIP (or vehicle control, e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Start the reaction by adding a pre-mixed solution containing sphingomyelin and the detection reagents (Amplex Red, HRP, choline oxidase, alkaline phosphatase).
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the increase in fluorescence over time (kinetic measurement).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This protocol outlines a method to assess the effect of DPTIP on EV secretion from cultured cells.
-
Principle: Cells are treated with DPTIP, and the EVs released into the culture medium are isolated and quantified. Nanoparticle Tracking Analysis (NTA) is a common method for quantifying the size distribution and concentration of EVs.
-
Materials:
-
Cell line of interest (e.g., primary astrocytes, HCT116 cells).[9][23]
-
Cell culture medium (preferably depleted of EVs via ultracentrifugation).
-
This compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Equipment for EV isolation (e.g., ultracentrifuge).
-
Nanoparticle Tracking Analyzer (NTA).
-
-
Procedure:
-
Cell Culture: Plate cells and allow them to adhere. Replace the medium with EV-depleted medium.
-
Treatment: Treat the cells with various concentrations of DPTIP (e.g., 0.03–30 µM) or vehicle control for a specified time (e.g., 2-24 hours).[9]
-
Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).
-
EV Isolation: Isolate EVs from the conditioned media using a standard protocol, such as differential ultracentrifugation. This typically involves a series of centrifugation steps at increasing speeds to remove cells, dead cells, and cellular debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the EVs.[23]
-
Quantification: Resuspend the EV pellet in a known volume of filtered PBS. Analyze the sample using NTA to determine the particle concentration (EVs/mL) and size distribution.
-
Data Analysis: Normalize the EV concentration to the number of cells or total protein from the parent cell lysate. Compare the EV release from DPTIP-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Caption: Workflow for an in vitro nSMase2 inhibition assay.
Conclusion
This compound is a highly potent and selective non-competitive inhibitor of nSMase2, making it an invaluable tool for dissecting the complex roles of ceramide signaling and EV-mediated intercellular communication. Its ability to potently block nSMase2 activity in vitro and in vivo has demonstrated clear therapeutic potential in preclinical models of neuroinflammation and viral infections.[9][11] While its native pharmacokinetic properties present a challenge for clinical translation, ongoing research into prodrug formulations is a promising strategy to overcome these limitations.[14][15] This guide provides the foundational technical information for researchers and drug developers to effectively utilize DPTIP in their investigations and to advance the development of nSMase2-targeted therapeutics.
References
- 1. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinase 2: A promising drug target for CNS disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. caymanchem.com [caymanchem.com]
- 12. DPTIP | nSMase 2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. DPTIP - Immunomart [immunomart.com]
- 14. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs [mdpi.com]
- 15. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
DPTIP Hydrochloride: A Technical Guide to its Early Neurological Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a novel, potent, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2). Early research has identified its significant potential in the field of neurology, primarily focusing on its ability to modulate neuroinflammatory processes. This technical guide provides an in-depth overview of the foundational preclinical research on DPTIP hydrochloride, including its mechanism of action, key experimental data, and detailed methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic utility of nSMase2 inhibition in neurological disorders.
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases and acute brain injury. A key process in the propagation of inflammatory signals from the brain to the periphery involves the release of extracellular vesicles (EVs) from astrocytes.[1][2] These EVs can cross the blood-brain barrier, carrying molecular cargo that can trigger a systemic inflammatory response, leading to the infiltration of peripheral immune cells into the brain and subsequent secondary damage.[2]
Neutral sphingomyelinase 2 (nSMase2) has been identified as a key enzyme in the biogenesis of EVs.[3][4] Inhibition of nSMase2 presents a promising therapeutic strategy to attenuate the neuroinflammatory cascade. This compound has emerged as a leading small molecule inhibitor of nSMase2, demonstrating high potency and favorable pharmacokinetic properties, including significant brain penetration.[1][2] This document details the early research applications of DPTIP in neurology, with a focus on its effects in models of brain inflammation.
Mechanism of Action: Inhibition of nSMase2-Mediated EV Release
DPTIP's primary mechanism of action in a neurological context is the inhibition of nSMase2. In response to pro-inflammatory stimuli such as Interleukin-1β (IL-1β), nSMase2 is activated in astrocytes.[1] This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide. The resulting increase in ceramide concentration within the membranes of multivesicular bodies (MVBs) is a critical step for the formation of intraluminal vesicles (ILVs), which are subsequently released as EVs upon the fusion of MVBs with the plasma membrane.[1][4]
By inhibiting nSMase2, DPTIP blocks the production of ceramide, thereby preventing the formation and release of EVs from astrocytes.[1][5] This disruption of the astrocyte-peripheral immune communication pathway has been shown to reduce downstream inflammatory events, including peripheral cytokine upregulation and neutrophil infiltration into the brain.[1][2]
Figure 1: Proposed mechanism of DPTIP in neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of this compound.
| Parameter | Value | Reference |
| IC50 (nSMase2) | 30 nM | [1][2] |
Table 1: In Vitro Potency of DPTIP.
| Parameter | Plasma | Brain | Reference |
| Cmax | 11.6 ± 0.5 µM | 2.5 µM | [1] |
| AUC0-∞ | 10 ± 1 µMh | 2.6 ± 0.5 µMh | [1] |
| AUCbrain/AUCplasma | - | 0.26 | [1][2] |
Table 2: Pharmacokinetic Profile of DPTIP in Mice (10 mg/kg, IP).
| Effect | Inhibition | p-value | Reference |
| IL-1β-induced Astrocyte-Derived EV Release | 51 ± 13% | < 0.001 | [2] |
| Infiltration of Immune Cells into the Brain | 80 ± 23% | < 0.01 | [2] |
Table 3: In Vivo Efficacy of DPTIP in a Mouse Model of Brain Injury (10 mg/kg, IP).
Key Experimental Protocols
nSMase2 Enzyme Activity Assay (High-Throughput Screening)
This cell-free assay was developed in a 1536-well format to quantify the enzymatic activity of human recombinant nSMase2.[1] The protocol utilizes the Amplex Red system, where the hydrolysis of sphingomyelin by nSMase2 produces phosphorylcholine. Through a series of coupled enzymatic reactions, phosphorylcholine is stoichiometrically converted to the fluorescent product resorufin. The fluorescence signal is directly proportional to nSMase2 activity.[1]
Figure 2: Workflow for the nSMase2 enzyme activity assay.
In Vitro Inhibition of EV Release from Primary Astrocytes
-
Cell Culture: Primary astrocytes were isolated from mice and cultured.[1]
-
Activation: Astrocytes were activated by fetal bovine serum (FBS) withdrawal.[1]
-
Treatment: Cells were treated with DPTIP or a vehicle control (DMSO) at a range of concentrations (0.03–30 µM).[1]
-
EV Isolation: Two hours after treatment, the culture media was collected, and EVs were isolated.[1]
-
Quantification: The number of isolated EVs was quantified using nanoparticle tracking analysis.[1]
In Vivo Mouse Model of Brain Inflammation
-
Animal Model: GFAP-GFP mice were used to allow for the identification of astrocyte-derived EVs.[2]
-
Treatment Groups: Mice were divided into groups and administered saline, IL-1β, IL-1β + DPTIP (10 mg/kg, IP), or IL-1β + an inactive analog.[5]
-
Dosing Schedule: DPTIP or the inactive analog was administered 30 minutes prior to the intracerebral injection of IL-1β.[5]
-
Sample Collection: At 2 hours post-IL-1β injection, mice were sacrificed, and samples were collected to measure EV release from the brain and analyze liver cytokines.[5]
-
Endpoint Analysis: Astrocyte-derived EV release was quantified, and the infiltration of immune cells into the brain was assessed.[2]
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foundational Studies on the Antiviral Effects of DPTIP Hydrochloride on Viral Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) hydrochloride and its inhibitory effects on viral replication. The focus is on its activity against flaviviruses, leveraging its mechanism as a host-directed antiviral agent.
Quantitative Analysis of Antiviral Activity
DPTIP hydrochloride has demonstrated potent antiviral activity against medically significant flaviviruses, specifically West Nile Virus (WNV) and Zika Virus (ZIKV). Its efficacy is attributed to the inhibition of the host enzyme, neutral sphingomyelinase 2 (nSMase2), which is crucial for the replication of these viruses.[1][2][3] The following table summarizes the key quantitative data from foundational studies.
| Parameter | West Nile Virus (WNV) | Zika Virus (ZIKV) | Cell Line | Reference |
| EC50 (µM) | 0.26 | 1.56 | Vero | [1][3] |
| 2.81 | 1.84 | HeLa | [1][3] | |
| CC50 (µM) | 54.83 | 54.83 | Vero | [3] |
| 15.11 | 15.11 | HeLa | [3] | |
| Selectivity Index (SI) | 206.75 | 35.13 | Vero | [3] |
| 5.37 | 8.21 | HeLa | [3] |
EC50 (Half-maximal Effective Concentration): The concentration of DPTIP that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of DPTIP that causes 50% cytotoxicity to the host cells. SI (Selectivity Index): Calculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI value suggests a more favorable safety and efficacy profile.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to determine the antiviral activity and cytotoxicity of this compound.
This assay is the gold standard for quantifying infectious virus particles.
-
Cell Seeding: Vero or HeLa cells were seeded in 24-well plates and grown to form a confluent monolayer.
-
Infection: The cell monolayers were infected with either WNV or ZIKV at a Multiplicity of Infection (MOI) of 1 Plaque-Forming Unit (PFU) per cell.
-
Compound Treatment: Immediately after infection, ten-fold serial dilutions of this compound were added to the infected cell monolayers.
-
Incubation: The treated and infected cells were incubated for 24 hours to allow for viral replication and progeny virus release.
-
Supernatant Collection: After the incubation period, the supernatant containing the progeny virus was collected.
-
Plaque Assay: The collected supernatants were serially diluted and used to infect fresh monolayers of Vero cells. The cells were then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Quantification: After a further incubation period, the cells were fixed and stained (e.g., with crystal violet), and the plaques were counted. The virus titer (in PFU/mL) was calculated for each DPTIP concentration.
-
Data Analysis: The virus yield at each DPTIP concentration was normalized to the untreated control. The EC50 value was determined by fitting the data to a sigmoidal dose-response curve.[1][3][4]
This assay determines the effect of the compound on host cell viability.
-
Cell Seeding: Uninfected Vero or HeLa cells were seeded in 96-well plates.
-
Compound Treatment: The cells were treated with the same serial dilutions of this compound used in the antiviral assay.
-
Incubation: The cells were incubated for the same duration as the antiviral assay (24 hours).
-
ATP Measurement: The viability of the cells was determined by measuring the intracellular ATP levels using a commercial kit (e.g., CellTiter-Glo). The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured.
-
Data Analysis: The cell viability at each DPTIP concentration was normalized to the untreated control. The CC50 value was calculated from the dose-response curve.[3][4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of DPTIP and the experimental workflow.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for antiviral and cytotoxicity assays.
References
- 1. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Preliminary Investigation into DPTIP Hydrochloride's Anti-Cancer Potential: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Currently, there is no publicly available scientific literature or clinical data detailing a preliminary investigation into the anti-cancer potential of a compound specifically identified as "DPTIP hydrochloride." Extensive searches of scholarly databases and clinical trial registries have not yielded any information regarding its mechanism of action, preclinical studies, or evaluation in oncology.
This guide, therefore, serves as a foundational framework outlining the essential experimental protocols and data presentation standards that would be required for a comprehensive preliminary investigation of a novel anti-cancer agent. While specific data for this compound is unavailable, this document provides researchers with a structured approach to evaluating the potential of any new chemical entity in oncology.
Introduction to Novel Anti-Cancer Agent Evaluation
The discovery and development of new anti-cancer therapies are critical to addressing the global burden of cancer. The initial investigation of a potential therapeutic agent involves a series of rigorous preclinical studies to assess its efficacy, mechanism of action, and safety profile. This process typically begins with in vitro assays to determine the compound's cytotoxic effects on cancer cell lines, followed by more complex studies to elucidate the molecular pathways involved. Promising candidates then advance to in vivo models to evaluate their anti-tumor activity and systemic effects in a living organism.
In Vitro Assessment of Anti-Cancer Activity
The first step in evaluating a novel compound like "this compound" would be to determine its effect on cancer cell viability and proliferation in vitro.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines from different tissues of origin (e.g., breast, lung, colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: IC50 Values
The quantitative data from cell viability assays should be summarized in a clear and structured table.
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available |
Elucidation of the Mechanism of Action
Understanding how a compound exerts its anti-cancer effects is crucial for its further development. Key areas of investigation include apoptosis induction and cell cycle arrest.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
-
Data Analysis: The percentage of cells in each quadrant is calculated and compared between treated and untreated cells.
Visualization: Apoptosis Induction Workflow
Caption: Workflow for assessing apoptosis induction by a test compound.
Investigation of Signaling Pathways
Many anti-cancer drugs target specific signaling pathways that are dysregulated in cancer cells. Identifying the pathways affected by a novel compound is a key step in understanding its mechanism.
Experimental Protocol: Western Blotting
Objective: To investigate the effect of the compound on the expression and activation of key proteins in cancer-related signaling pathways (e.g., PI3K/Akt, MAPK/ERK).
Methodology:
-
Protein Extraction: Cancer cells are treated with the compound for various time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt, total ERK, phosphorylated ERK, and a loading control like β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Visualization: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by this compound.
In Vivo Efficacy Studies
Promising results from in vitro studies would warrant further investigation in animal models to assess the anti-tumor efficacy and safety of the compound in a more complex biological system.
Experimental Protocol: Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor activity of the compound in an animal model.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data Not Available | - |
| This compound | 10 | Data Not Available | Data Not Available |
| This compound | 30 | Data Not Available | Data Not Available |
| Positive Control | Varies | Data Not Available | Data Not Available |
Conclusion
The preliminary investigation of a novel anti-cancer agent is a multifaceted process that requires a systematic and rigorous approach. Although no specific data exists for "this compound," this guide provides a comprehensive overview of the standard experimental protocols, data presentation formats, and visualization tools necessary to evaluate the anti-cancer potential of any new chemical entity. Future research on novel compounds should adhere to these principles to ensure the generation of robust and reliable data for advancing the field of oncology.
Methodological & Application
DPTIP Hydrochloride: A Potent Inhibitor of nSMase2 for In Vitro Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of DPTIP hydrochloride on neutral sphingomyelinase 2 (nSMase2). This compound is a potent and selective non-competitive inhibitor of nSMase2 with an IC50 value in the nanomolar range.[1][2][3][4][5] This protocol is designed for researchers in cell biology, pharmacology, and drug discovery who are investigating the role of nSMase2 in various physiological and pathological processes. The provided methodology utilizes a commercially available fluorescence-based assay kit for ease of use and reproducibility. Additionally, this note includes a summary of the quantitative data for DPTIP and other relevant inhibitors, as well as a diagram of the nSMase2 signaling pathway.
Introduction
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in cellular signaling.[2][6] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[2][6][7][8] The product of this reaction, ceramide, is a bioactive lipid that functions as a second messenger in a multitude of cellular processes, including apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[6][8][9] Dysregulation of nSMase2 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[6][7]
DPTIP (2,6-dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]-phenol) hydrochloride has been identified as a highly potent, brain-penetrant inhibitor of nSMase2.[1][4][5][10] It exhibits a non-competitive mode of inhibition and demonstrates high selectivity for nSMase2 over other related enzymes like acid sphingomyelinase.[1][10][11] These properties make this compound a valuable research tool for elucidating the biological functions of nSMase2 and for the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used nSMase2 inhibitors for comparative purposes.
| Inhibitor | IC50 Value (nSMase2) | Inhibition Type | Selectivity | Reference(s) |
| This compound | 30 nM | Non-competitive | Selective over acid sphingomyelinase and alkaline phosphatase (IC50 >100 µM) | [1][2][3][4][5] |
| GW4869 | 1 µM | Non-competitive | Non-specific, also inhibits nSMase3 | [12] |
| Cambinol | 7 µM | Non-competitive | --- | [12] |
| Altenusin | µM range | Non-competitive | --- | [7] |
| PDDC | 300 nM | Non-competitive | --- | [12] |
Experimental Protocols
In Vitro nSMase2 Inhibition Assay using a Fluorescence-Based Method
This protocol is adapted from methodologies described in the literature and is designed for use with a fluorescence-based sphingomyelinase assay kit, such as the Amplex™ Red Sphingomyelinase Assay Kit.[13]
1. Materials and Reagents:
-
This compound
-
Recombinant human nSMase2 or cell lysates containing nSMase2
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and sphingomyelin)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2
-
96-well, black, flat-bottom microplates
-
Microplate reader capable of fluorescence excitation and emission at ~530-560 nm and ~590 nm, respectively.
-
DMSO (for dissolving this compound)
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Working Solutions of DPTIP: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the inhibition curve. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
nSMase2 Enzyme Preparation:
-
If using recombinant nSMase2, dilute the enzyme in cold assay buffer to the desired concentration.
-
If using cell lysates, prepare as follows:
-
Harvest cells and resuspend in ice-cold lysis buffer (100 mM Tris-HCl, pH 7.4, 10 mM MgCl2 with protease inhibitors).[7]
-
Sonicate the cell suspension on ice (e.g., 3 cycles of 30 seconds).[7]
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the total protein concentration of the supernatant using a Bradford assay.[7] The optimal protein concentration for the assay should be determined empirically but can range from 2.5 to 7.5 µg/mL.[13]
-
-
-
Assay Reaction Mixture: Prepare the reaction mixture according to the manufacturer's instructions for the Amplex™ Red Sphingomyelinase Assay Kit. This typically involves combining Amplex™ Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin in the assay buffer.
3. Assay Procedure:
-
Add a small volume (e.g., 20 µL) of the this compound working solutions or vehicle control (assay buffer with the same concentration of DMSO) to the wells of the 96-well plate.
-
Add the diluted nSMase2 enzyme preparation (e.g., 50 µg of total protein lysate) to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Amplex™ Red reaction mixture to each well. The final volume should be around 200 µL.[13]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm.
4. Data Analysis:
-
Subtract the fluorescence values of the no-enzyme control wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence with inhibitor / Fluorescence of vehicle control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Signaling Pathway and Experimental Workflow Diagrams
Caption: nSMase2 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the in vitro nSMase2 inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Intraperitoneal Administration of DPTIP Hydrochloride in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme pivotal in the biosynthesis of extracellular vesicles (EVs).[1][2][3] By inhibiting nSMase2, DPTIP hydrochloride effectively reduces the release of EVs, which are key mediators in cell-to-cell communication and are implicated in various pathological processes, including neuroinflammation and cancer. These application notes provide detailed protocols for the intraperitoneal (IP) administration of this compound in a mouse model, based on established research.
Mechanism of Action
This compound targets and inhibits the activity of nSMase2. This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. The generation of ceramide is a critical step in the biogenesis of a subset of EVs. Therefore, inhibition of nSMase2 by this compound leads to a reduction in ceramide production and a subsequent decrease in EV release. This mechanism has been shown to attenuate inflammatory responses, as EVs can carry pro-inflammatory cargo.
Data Presentation
Physicochemical and Pharmacokinetic Properties of DPTIP
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₃S · HCl | [1] |
| Molecular Weight | 414.9 g/mol | [1] |
| IC₅₀ (nSMase2) | 30 nM | [4] |
| Solubility | DMSO: 1-10 mg/mL, Acetonitrile: 0.1-1 mg/mL | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4] |
Pharmacokinetics of DPTIP in Mice following a Single 10 mg/kg Intraperitoneal Dose
| Parameter | Value | Reference |
| Cmax (Plasma) | 11.6 ± 0.5 µM | [5] |
| Cmax (Brain) | 2.5 µM | [5] |
| Time to Cmax | 0.5 hours | [5] |
| AUC₀-∞ (Plasma) | 10 ± 1 µMh | [5] |
| AUC₀-∞ (Brain) | 2.6 ± 0.5 µMh | [5] |
| Brain/Plasma Ratio (AUC) | 0.26 | [5] |
| Half-life (t₁/₂) | < 0.5 hours | [6][7] |
In Vivo Efficacy of DPTIP in a Mouse Model of Brain Inflammation
| Experimental Endpoint | Treatment Group | Result | Reference |
| Astrocyte-derived EV release | IL-1β + DPTIP (10 mg/kg IP) | 51 ± 13% reduction vs. IL-1β alone | [5] |
| Neutrophil infiltration into the brain | IL-1β + DPTIP (10 mg/kg IP) | 80 ± 23% reduction vs. IL-1β alone | [5] |
| Hepatic cytokine levels (Ccl2, Tnf-α, Il-6, Il-1β) | IL-1β + DPTIP (10 mg/kg IP) | Significant reduction vs. IL-1β alone | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol yields a 2.08 mg/mL suspended solution of this compound suitable for IP administration in mice.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final suspension thoroughly before each use to ensure uniform distribution of the compound.
Note: The final concentration of the suspended solution is 2.08 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Intraperitoneal Administration Protocol in a Mouse Model of Brain Inflammation
This protocol is based on a study using GFAP-GFP transgenic mice to investigate the effects of DPTIP on neuroinflammation.[5]
Animal Model:
-
Species: Mouse
-
Strain: GFAP-GFP (Glial Fibrillary Acidic Protein - Green Fluorescent Protein) transgenic mice (e.g., Jackson Laboratory Strain #010835).[8][9] These mice express EGFP in astrocytes, allowing for the tracking of astrocyte-derived EVs.
-
Age: 2-3 months old.[8]
Experimental Groups:
-
Saline control
-
IL-1β induced inflammation
-
IL-1β + this compound (10 mg/kg)
-
IL-1β + inactive analog (if available)
Procedure:
-
DPTIP Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the induction of inflammation.[5]
-
For a 25g mouse, a 10 mg/kg dose corresponds to 0.25 mg of DPTIP.
-
Using the 2.08 mg/mL formulation, the injection volume would be approximately 120 µL. The maximum recommended IP injection volume for an adult mouse is generally up to 2-3 mL, so this volume is well within the acceptable range.[10]
-
-
Induction of Brain Inflammation: Anesthetize the mice and induce brain inflammation via intrastriatal injection of IL-1β.
-
Dosing Regimen: Due to the short half-life of DPTIP, a second dose may be administered 12 hours after the initial IL-1β injection for studies with longer endpoints (e.g., 24 hours).[11]
-
Endpoint Analysis:
Visualizations
Signaling Pathway of nSMase2 in Inflammation
Caption: nSMase2 signaling in inflammation and its inhibition by DPTIP.
Experimental Workflow for DPTIP Administration in a Mouse Model
References
- 1. researchgate.net [researchgate.net]
- 2. GFP ELISA Assay Protocol [protocols.io]
- 3. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs | MDPI [mdpi.com]
- 7. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 010835 - GFAP-GFP Strain Details [jax.org]
- 10. cea.unizar.es [cea.unizar.es]
- 11. researchgate.net [researchgate.net]
Optimal concentration of DPTIP hydrochloride for cell culture experiments.
Application Notes and Protocols for DPTIP Hydrochloride
Topic: Optimal Concentration of this compound for Cell Culture Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3][4] The nSMase2 enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a critical step in the biogenesis of extracellular vesicles (EVs), including exosomes.[2][5][6] By inhibiting nSMase2, DPTIP effectively blocks the production and release of EVs.[3][7] This makes it a valuable research tool for studying the roles of EVs in various physiological and pathological processes, such as neuroinflammation, cancer progression, and viral infections.[4][8][9]
These notes provide essential data and protocols for utilizing this compound in cell culture experiments, with a focus on determining the optimal concentration for inhibiting EV secretion while maintaining cell viability.
Data Presentation: Quantitative Summary
The optimal concentration of this compound is cell-type dependent and should be determined empirically. The following tables summarize key quantitative data from published studies.
Table 1: Potency and Efficacy
| Parameter | Value | Cell Line / System | Notes | Reference |
| nSMase2 IC₅₀ | 30 nM | Recombinant human nSMase2 | Cell-free enzymatic assay. | [1][2][7] |
| EV Secretion Inhibition | 0.03 - 30 µM | Primary Mouse Astrocytes | Dose-dependent inhibition of EV release. 30 µM decreased release by 50%. | [7] |
| Astrocyte Activation | 10 µM | Primary Rat Astrocytes | Concentration that prevents serum deprivation-induced activation. | [10] |
| Antiviral EC₅₀ (WNV) | 0.26 µM | Vero Cells | Effective concentration for 50% reduction in West Nile Virus yield. | [9][10] |
| Antiviral EC₅₀ (WNV) | 2.81 µM | HeLa Cells | Effective concentration for 50% reduction in West Nile Virus yield. | [9][10] |
| Antiviral EC₅₀ (ZIKV) | 1.56 µM | Vero Cells | Effective concentration for 50% reduction in Zika Virus yield. | [9][10] |
| Antiviral EC₅₀ (ZIKV) | 1.84 µM | HeLa Cells | Effective concentration for 50% reduction in Zika Virus yield. | [9][10] |
Table 2: Cytotoxicity Data
| Parameter | Value | Cell Line | Notes | Reference |
| CC₅₀ | 54.83 µM | Vero Cells | Half-maximal cytotoxic concentration. | [9] |
| CC₅₀ | 15.11 µM | HeLa Cells | Half-maximal cytotoxic concentration. | [9] |
Signaling Pathway and Mechanism of Action
This compound functions by allosterically inhibiting the nSMase2 enzyme. This prevents the conversion of sphingomyelin into ceramide at the endosomal membrane. The localized enrichment of ceramide is a necessary step for the inward budding of the multivesicular body (MVB) membrane to form intraluminal vesicles (ILVs). These ILVs, containing cellular cargo, mature into exosomes. When the MVB fuses with the plasma membrane, these exosomes are released as EVs. By blocking ceramide production, DPTIP halts this pathway, leading to a significant reduction in EV/exosome secretion.[2][6][11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
DPTIP is soluble up to 100 mM in DMSO.[12] To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound (MW: 414.9 g/mol ) into 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Note: DMSO can be toxic to cells at concentrations >0.5%. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is consistent across all conditions, including the vehicle control, and is at a non-toxic level (typically ≤0.1%).
Protocol 2: Determining Optimal Concentration using a Dose-Response Assay
This protocol uses a standard cell viability assay (e.g., MTT, WST-1, or CCK-8) to determine the cytotoxic concentration range of DPTIP for your specific cell line. This is critical for selecting concentrations that inhibit EV secretion without causing significant cell death.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability assay kit (e.g., CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Preparation of DPTIP Dilutions: Prepare a serial dilution of DPTIP in complete culture medium. A suggested starting range based on published data is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM.[9][10] Remember to prepare a vehicle control with the same final concentration of DMSO as the highest DPTIP concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the DPTIP dilutions or vehicle control medium to the respective wells. Include a "no treatment" control with fresh medium only.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: 3-4 hours before the end of the incubation period, add the cell viability reagent (e.g., 10 µL of CCK-8) to each well.
-
Measurement: Incubate for the time recommended by the manufacturer (typically 1-4 hours). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the DPTIP concentration (on a log scale) to generate a dose-response curve.
-
From this curve, determine the CC₅₀ (the concentration that causes 50% cell death).
-
Optimal Concentration Selection: For EV inhibition studies, select the highest concentrations that result in minimal cytotoxicity (e.g., >90% cell viability). This non-toxic range should then be used to test for efficacy in EV secretion inhibition.
-
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effect of DPTIP on cellular function.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of DPTIP Hydrochloride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DPTIP hydrochloride, a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, in human plasma.[1][2] The method utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). The method is validated according to the principles outlined in the ICH M10 guideline for bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[3][4]
Introduction
DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critical in sphingolipid metabolism and extracellular vesicle (EV) biogenesis.[5] By inhibiting nSMase2, DPTIP modulates the production of ceramide from sphingomyelin, a key pathway implicated in neuroinflammation and other pathological processes.[6][7] Given its therapeutic potential, a reliable method to quantify DPTIP concentrations in biological matrices like plasma is essential for preclinical and clinical development. This document provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma.
Chemical Information:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| DPTIP (Free Base) | C₂₁H₁₈N₂O₃S | 378.45[8] |
| This compound | C₂₁H₁₈N₂O₃S • HCl | 414.9[5][9] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Structural Analog Internal Standard (IS), e.g., 2,6-Dimethoxy-4-[4-(4-fluorophenyl)-5-(2-thienyl)-1H-imidazol-2-yl]phenol
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K₂EDTA as anticoagulant), sourced from certified vendors
-
Polypropylene microcentrifuge tubes (1.5 mL) and 96-well plates
Standard and Sample Preparation
2.2.1. Stock and Working Solutions
-
DPTIP Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the DPTIP stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls. Prepare a working solution of the IS at 1 µg/mL in the same diluent.
2.2.2. Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking blank human plasma with the appropriate DPTIP working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
2.2.3. Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the IS working solution (1 µg/mL) to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[10][11]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm[12][13] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[14] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Precursor Ion (m/z) |
| DPTIP | 379.4 |
| Internal Standard (IS) | 397.4 |
Method Validation Summary
The method was validated following the ICH M10 Bioanalytical Method Validation guidelines.[4] The results are summarized below.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of DPTIP and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a weighting factor of 1/x² should have a correlation coefficient (r²) ≥ 0.99. |
| Range | 1.0 ng/mL to 1000 ng/mL |
| LLOQ | 1.0 ng/mL with accuracy within ±20% and precision ≤20%. |
| Intra-day Accuracy & Precision | Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ) for QC samples. |
| Inter-day Accuracy & Precision | Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ) for QC samples. |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤15% across different plasma lots. |
| Stability | Analyte stable under various conditions: - Freeze-Thaw: 3 cycles at -20°C and -80°C. - Short-Term (Bench-Top): 4 hours at room temperature. - Long-Term: 30 days at -80°C. - Post-Preparative: 24 hours in autosampler at 4°C. Acceptance: Mean concentration within ±15% of nominal values. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DPTIP quantification in plasma.
DPTIP Mechanism of Action
Caption: DPTIP inhibits nSMase2-mediated ceramide production.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for supporting pharmacokinetic and clinical studies during the development of this novel nSMase2 inhibitor. The validation results demonstrate that the assay is accurate, precise, and conforms to regulatory guidelines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. caymanchem.com [caymanchem.com]
- 6. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulated translocation of neutral sphingomyelinase-2 to the plasma membrane drives insulin resistance in steatotic hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. DPTIP (hydrochloride) | C21H19ClN2O3S | CID 145887598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 14. mdpi.com [mdpi.com]
Application Notes: Utilizing DPTIP Hydrochloride for the Investigation of Exosome Release in Primary Astrocytes
Introduction
Exosomes are small extracellular vesicles (EVs) that play a crucial role in intercellular communication by transferring proteins, lipids, and nucleic acids between cells.[1] In the central nervous system (CNS), astrocytes, the most abundant glial cells, release exosomes that are involved in both physiological and pathological processes.[2][3] The biogenesis of exosomes is a complex process, with one key pathway involving the neutral sphingomyelinase 2 (nSMase2) enzyme.[4][5] nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide, which promotes the inward budding of the multivesicular body (MVB) membrane to form intraluminal vesicles (ILVs), the precursors to exosomes.[5][6]
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent and brain-penetrable inhibitor of nSMase2.[7][8] By inhibiting nSMase2, DPTIP hydrochloride effectively blocks ceramide production and, consequently, exosome release.[4][6] This makes this compound a valuable pharmacological tool for researchers, scientists, and drug development professionals to study the role of the nSMase2-dependent pathway in exosome biogenesis and release from primary astrocytes. These studies can provide insights into neuroinflammatory and neurodegenerative diseases where exosome signaling is dysregulated.[7]
Mechanism of Action
This compound acts as a non-competitive inhibitor of nSMase2.[8][9] Its inhibitory action on nSMase2 disrupts a key step in the ESCRT-independent pathway of exosome biogenesis. The proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent exosome release.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of this compound on extracellular vesicle (EV) release from primary rat astrocytes. The data is adapted from Rojas et al., Scientific Reports, 2018.[6][7] In this study, astrocytes were stimulated to release EVs by withdrawing fetal bovine serum (FBS), and the number of released EVs was quantified using Nanoparticle Tracking Analysis (NTA).[6]
| DPTIP HCl Concentration (µM) | EV Release Inhibition (%) |
| 0.3 | ~20% |
| 1 | ~40% |
| 3 | ~60% |
| 10 | ~80% |
Note: The percentage of inhibition is an approximation based on the graphical data presented in the cited literature.
Experimental Protocols
Herein, we provide detailed protocols for utilizing this compound to study exosome release in primary astrocytes. The overall experimental workflow is depicted in the diagram below.
References
- 1. Exosome biogenesis: machinery, regulation, and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. Blockade of neutral sphingomyelinase 2 exerts antitumor effect on metastatic castration resistant prostate cancer cells and promotes tumor regression when combined with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Antiviral Activity of DPTIP Hydrochloride Against Zika Virus
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, is a mosquito-borne pathogen that has emerged as a significant global health concern.[1][2] Infection during pregnancy can lead to severe neurological complications in newborns, including microcephaly.[1][3] Currently, there are no approved specific antiviral therapies for ZIKV infection, highlighting the urgent need for the development of effective countermeasures.[2][3][4] DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 of 30 nM.[5][6][7] Recent studies have indicated that DPTIP hydrochloride exhibits antiviral activity against ZIKV, with a reported EC50 value of 1.56 µM, suggesting its potential as a therapeutic candidate.[8]
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the antiviral efficacy of this compound against Zika virus in vitro. The described methodologies cover cytotoxicity assessment, determination of antiviral activity, and quantification of viral load.
Principle of Action
This compound functions as a non-competitive inhibitor of nSMase2.[8][9] This enzyme is crucial for the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[8] The inhibition of nSMase2 by DPTIP has been shown to regulate the release of extracellular vesicles (EVs), or exosomes.[5][7][9] In the context of viral infections, host cells can release EVs containing viral components, which can contribute to the spread of the virus and modulate the host immune response. By inhibiting nSMase2, this compound may interfere with the ZIKV replication cycle, potentially by disrupting the formation and release of new viral particles.[10]
Data Presentation
The following tables provide a structured summary of the expected quantitative data from the antiviral assessment of this compound.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | >100 | 1.56 | >64 |
| Positive Control (e.g., Ribavirin) | Value | Value | Value |
| Negative Control (e.g., DMSO) | Not Cytotoxic | No Activity | N/A |
Table 2: Effect of this compound on Zika Virus Titer
| Treatment Concentration (µM) | Viral Titer (PFU/mL) | % Inhibition |
| 0 (Virus Control) | Value | 0 |
| 0.1 | Value | Value |
| 1.0 | Value | Value |
| 10.0 | Value | Value |
| Positive Control | Value | Value |
Table 3: Quantification of Zika Virus RNA by RT-qPCR
| Treatment Concentration (µM) | Ct Value (ZIKV RNA) | Fold Change vs. Virus Control |
| 0 (Virus Control) | Value | 1 |
| 0.1 | Value | Value |
| 1.0 | Value | Value |
| 10.0 | Value | Value |
| Positive Control | Value | Value |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: Vero E6 cells are suitable for ZIKV propagation and antiviral assays. Other susceptible cell lines include A549 and SH-SY5Y.[11]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Zika Virus Strain: A well-characterized strain such as PRVABC59 should be used.
-
Virus Titer Determination: The virus stock should be titrated using a plaque assay to determine the plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that is toxic to the host cells.[12]
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 to 100 µM. A vehicle control (DMSO) should be included.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to each well.
-
Incubate the plate for 48-72 hours at 37°C.
-
Assess cell viability using a standard method such as the MTT or MTS assay.[11]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of this compound required to inhibit 50% of ZIKV replication.
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the compound dilutions for 1-2 hours before infection.
-
Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1.
-
After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C.
-
The antiviral effect can be quantified using several methods:
-
Plaque Reduction Neutralization Test (PRNT): Supernatants are collected and serially diluted to determine the viral titer by plaque assay.
-
RT-qPCR: Cellular RNA is extracted to quantify the levels of ZIKV RNA.
-
Immunofluorescence Assay: Cells are fixed and stained with a ZIKV-specific antibody to visualize and quantify infected cells.
-
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of virus inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Assay for Viral Titer Quantification
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare 10-fold serial dilutions of the virus-containing supernatants from the antiviral assay.
-
Infect the confluent cell monolayers with 200 µL of each dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with 2 mL of a mixture of 2X DMEM and 1.6% low-melting-point agarose (1:1).
-
Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Count the plaques and calculate the viral titer in PFU/mL.
Real-Time Quantitative PCR (RT-qPCR) for Viral RNA Quantification
-
At 48 hours post-infection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA using a reverse transcriptase enzyme and ZIKV-specific primers.
-
Perform qPCR using a suitable master mix and primers/probes targeting a conserved region of the ZIKV genome (e.g., the envelope gene).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative quantification of ZIKV RNA using the ΔΔCt method.
Visualizations
Caption: Zika Virus replication cycle and the proposed inhibitory action of this compound.
Caption: Workflow for assessing the antiviral activity of this compound against Zika virus.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Natural products as Zika antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel anti-ZIKV drugs from viral-infection temporal gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 10. Broadly Active Antiviral Compounds Disturb Zika Virus Progeny Release Rescuing Virus-Induced Toxicity in Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for DPTIP Hydrochloride Administration in a GFAP-GFP Mouse Model of Brain Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Traumatic brain injury (TBI) initiates a complex neuroinflammatory cascade that contributes to secondary injury and long-term neurological deficits. A key event in this process is the activation of astrocytes and the subsequent release of extracellular vesicles (EVs) that can mediate communication between the brain and the periphery, often exacerbating the inflammatory response. DPTIP hydrochloride, a potent and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), has emerged as a promising therapeutic agent. By inhibiting nSMase2, this compound blocks the production of ceramide, a critical step in the biogenesis of a subset of EVs. This inhibitory action can attenuate the peripheral inflammatory response to brain injury, reducing immune cell infiltration and subsequent secondary damage.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in a GFAP-GFP mouse model of brain injury. The green fluorescent protein (GFP) expression under the glial fibrillary acidic protein (GFAP) promoter in these mice allows for the direct visualization and tracking of astrocytes and astrocyte-derived EVs. The protocols outlined below describe an interleukin-1β (IL-1β)-induced neuroinflammation model, which mimics key aspects of TBI-related inflammation, and the subsequent analysis of this compound's effects on EV release, cytokine expression, and immune cell infiltration.
Data Presentation
The following tables summarize the quantitative data from a representative study investigating the effects of this compound in a GFAP-GFP mouse model of IL-1β-induced brain inflammation.
Table 1: Effect of this compound on Astrocyte-Derived Extracellular Vesicles (EVs) in Plasma
| Treatment Group | Mean GFP-Positive EVs in Plasma (Normalized) | Standard Deviation | p-value (vs. IL-1β) |
| Saline Control | 1.0 | ± 0.2 | < 0.001 |
| IL-1β | 2.5 | ± 0.4 | - |
| IL-1β + DPTIP (10 mg/kg) | 1.2 | ± 0.3 | < 0.001 |
| IL-1β + Inactive Analog | 2.4 | ± 0.5 | > 0.05 |
Table 2: Effect of this compound on Liver Cytokine mRNA Expression
| Treatment Group | Relative IL-6 mRNA Expression | Relative TNF-α mRNA Expression |
| Saline Control | 1.0 | 1.0 |
| IL-1β | 8.5 ± 1.2 | 6.2 ± 0.9 |
| IL-1β + DPTIP (10 mg/kg) | 2.1 ± 0.5 | 1.8 ± 0.4 |
| IL-1β + Inactive Analog | 8.2 ± 1.5 | 6.0 ± 1.1 |
Table 3: Effect of this compound on Neutrophil Infiltration in the Brain
| Treatment Group | Mean Number of Ly-6B Positive Cells per Field | Standard Deviation | p-value (vs. IL-1β) |
| Saline Control | 5 | ± 2 | < 0.01 |
| IL-1β | 58 | ± 10 | - |
| IL-1β + DPTIP (10 mg/kg) | 12 | ± 4 | < 0.01 |
| IL-1β + Inactive Analog | 55 | ± 9 | > 0.05 |
Experimental Protocols
Protocol 1: IL-1β-Induced Brain Injury Model in GFAP-GFP Mice
This protocol describes the induction of localized neuroinflammation in the striatum of GFAP-GFP mice via stereotactic injection of interleukin-1β (IL-1β).
Materials:
-
GFAP-GFP transgenic mice
-
Recombinant mouse IL-1β
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Warming pad
Procedure:
-
Anesthetize the GFAP-GFP mouse using an appropriate anesthetic and mount it securely in a stereotaxic frame.
-
Maintain the mouse's body temperature using a warming pad.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target injection site in the striatum. Stereotactic coordinates relative to bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±1.8 mm, Dorsoventral (DV): -2.2 mm.[1]
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Inject 1 µL of IL-1β solution (e.g., 10 ng in sterile saline) into the striatum over a period of 5 minutes to minimize tissue damage.
-
Leave the needle in place for an additional 5 minutes to prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Monitor the mouse during recovery from anesthesia.
Protocol 2: this compound Administration
This protocol details the intraperitoneal (IP) administration of this compound to the IL-1β-injected mice.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Syringes and needles for IP injection
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. A final injection volume of 100-200 µL is recommended.
-
For studies on EV release and cytokine expression, administer a single dose of this compound (10 mg/kg, IP) 30 minutes prior to the IL-1β injection.
-
For studies on neutrophil infiltration, administer a second dose of this compound (10 mg/kg, IP) 12 hours after the IL-1β injection to ensure sustained nSMase2 inhibition.
Protocol 3: Isolation of Astrocyte-Derived Extracellular Vesicles from Plasma
This protocol describes the isolation of GFP-positive EVs from the plasma of GFAP-GFP mice.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) columns or density gradient materials
-
Western blot supplies or nanoparticle tracking analysis (NTA) instrument
Procedure:
-
At 2 hours post-IL-1β injection, collect blood from the mice via cardiac puncture or retro-orbital bleeding into anticoagulant-containing tubes.
-
Perform a series of differential centrifugations to obtain platelet-poor plasma. First, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to pellet blood cells.
-
Transfer the supernatant (plasma) to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove cell debris and larger vesicles.
-
Filter the resulting supernatant through a 0.22 µm filter.
-
Pellet the EVs by ultracentrifugation at 100,000 x g for 70 minutes at 4°C.
-
Resuspend the EV pellet in PBS.
-
For further purification, either use size-exclusion chromatography (SEC) or a sucrose density gradient.
-
Quantify the GFP-positive EVs using methods such as Western blotting for GFP and exosomal markers (e.g., CD63, TSG101), or by using nanoparticle tracking analysis (NTA) on sorted GFP-positive vesicles.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Liver Cytokine Expression
This protocol details the measurement of cytokine mRNA levels in the liver.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan master mix
Procedure:
-
At 2 hours post-IL-1β injection, euthanize the mice and harvest the liver.
-
Immediately snap-freeze the liver tissue in liquid nitrogen or place it in an RNA stabilization solution.
-
Extract total RNA from the liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR instrument, specific primers for the cytokines of interest, and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in cytokine expression.
Protocol 5: Immunohistochemistry for Neutrophil Infiltration
This protocol describes the staining and quantification of neutrophils in the brain tissue.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Ly-6B.2 (or another neutrophil marker)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
At 24 hours post-IL-1β injection, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in 15% sucrose until it sinks, followed by 30% sucrose until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30 µm thick) using a cryostat.
-
Wash the sections in PBS.
-
Incubate the sections in a blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-Ly-6B antibody overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections on slides with mounting medium.
-
Image the sections using a fluorescence microscope and quantify the number of Ly-6B positive cells in the region of interest.
Visualizations
Caption: this compound signaling pathway in neuroinflammation.
Caption: Experimental workflow for DPTIP administration and analysis.
References
Application Notes and Protocols for DPTIP Hydrochloride Stock Solutions in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation, storage, and use of DPTIP hydrochloride stock solutions for in vitro experimental applications. This compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in ceramide biosynthesis and extracellular vesicle (EV) formation.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, detailed protocols for dissolution, and best practices for storage and handling to ensure the integrity and stability of the compound.
Introduction
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a small molecule inhibitor with high potency and selectivity for nSMase2, exhibiting an IC₅₀ of approximately 30 nM.[1][4] It functions as a non-competitive inhibitor, meaning it does not compete with the substrate at the enzyme's active site.[3] Inhibition of nSMase2 by DPTIP blocks the hydrolysis of sphingomyelin to ceramide, a critical step in the biogenesis of extracellular vesicles.[3][5] Consequently, DPTIP has been shown to inhibit the release of EVs in a dose-dependent manner in various cell types, including primary astrocytes.[3][6] This makes it a valuable tool for studying the roles of nSMase2 and EVs in cellular communication, inflammation, and disease models.[3][4][5]
Physicochemical and Solubility Data
Properly dissolving this compound is the first step toward accurate experimental outcomes. The solubility of this compound can vary between suppliers and batches. It is crucial to consult the manufacturer's product data sheet for batch-specific information. The following table summarizes solubility data from various sources.
| Parameter | Value | Source |
| Molecular Weight | 414.9 g/mol (hydrochloride salt) | [1][2] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 1-10 mg/mL (Sparingly Soluble) to 100 mM | [1] |
| 250 mg/mL (may require sonication) | [6] | |
| Solubility in Acetonitrile | 0.1-1 mg/mL (Slightly Soluble) | [1] |
| Solubility in Water | Soluble | [2] |
| Solubility in Ethanol | Soluble | [2] |
Note: Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[6]
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro studies.
-
Pre-weighing Preparation : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound (Molecular Weight: 414.9 g/mol ).
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the powder. For the 4.15 mg of powder, add 1 mL of DMSO.
-
Dissolution :
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes. For very high concentrations, gentle warming (e.g., 37°C) can be applied, but care should be taken to avoid degradation.
-
-
Sterilization (Optional) : If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage :
Preparation of Working Solutions
For in vitro experiments, the DMSO stock solution must be further diluted in cell culture medium to the final desired concentration. It is critical that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Calculate Dilution : Determine the volume of the 10 mM stock solution needed to achieve the final concentration in your experimental volume. For example, to make a 10 µM working solution in 1 mL of culture medium, you would need 1 µL of the 10 mM stock solution.
-
Serial Dilution (Recommended) : To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution. First, dilute the 10 mM stock into a larger volume of culture medium to create an intermediate dilution, and then add this to your final culture volume.
-
Addition to Culture : Add the final diluted DPTIP solution to your cell culture plates and mix gently by swirling the plate.
-
Control : Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the this compound.
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Stability Period | Source |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | 6 months | [6] |
| -20°C | 1 month | [6] |
Best Practices:
-
Avoid repeated freeze-thaw cycles of stock solutions.[6]
-
Store aliquots in tightly sealed tubes to prevent solvent evaporation and moisture absorption.
-
Protect from light.
Quality Control
To ensure the reliability of your experiments, it is important to:
-
Visually inspect stock solutions for any signs of precipitation before each use. If precipitate is observed, warm the solution gently and vortex to redissolve.
-
Routinely test the vehicle control to ensure that the solvent concentration is not affecting the experimental outcome.
-
For long-term studies, consider periodically validating the activity of the stored stock solution with a functional assay.
DPTIP Mechanism of Action
DPTIP inhibits nSMase2, which is activated by various stimuli such as the pro-inflammatory cytokine IL-1β. This inhibition prevents the conversion of sphingomyelin into ceramide. The resulting decrease in ceramide levels at multivesicular bodies (MVBs) leads to a reduction in the formation of intraluminal vesicles and the subsequent budding and release of extracellular vesicles from the cell.
Caption: DPTIP inhibits nSMase2, blocking ceramide production and EV release.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: DPTIP Hydrochloride in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DPTIP hydrochloride, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), in the context of neurodegenerative disease research. The protocols detailed below are intended to guide researchers in utilizing this compound as a tool to investigate the role of nSMase2 and extracellular vesicles (EVs) in the pathophysiology of diseases such as Alzheimer's and Parkinson's.
Introduction
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a brain-penetrant small molecule that specifically inhibits nSMase2 with high potency. nSMase2 is a key enzyme in the biosynthesis of ceramide, a lipid messenger crucial for the formation and release of EVs. In neurodegenerative diseases, EVs are implicated in the propagation of pathological proteins, such as amyloid-beta (Aβ), tau, and α-synuclein, as well as in mediating neuroinflammation. By inhibiting nSMase2, this compound effectively reduces the release of these EVs, offering a valuable pharmacological tool to explore the downstream consequences of this inhibition on disease progression.
Mechanism of Action
This compound acts as a non-competitive inhibitor of nSMase2. The enzyme nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine. The resulting increase in ceramide concentration within the late endosome/multivesicular body (MVB) membrane promotes the inward budding of the membrane, leading to the formation of intraluminal vesicles (ILVs). These MVBs then fuse with the plasma membrane, releasing the ILVs as exosomes into the extracellular space. This compound blocks the initial step of ceramide production by nSMase2, thereby inhibiting the entire cascade of EV biogenesis and release.
Figure 1: Signaling pathway of nSMase2-mediated EV release and its inhibition by DPTIP.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other nSMase2 inhibitors in various experimental models of neurodegenerative diseases.
| Parameter | Model System | Treatment | Dosage | Outcome | Reference |
| In Vitro Efficacy | |||||
| nSMase2 Inhibition (IC₅₀) | Human recombinant nSMase2 | This compound | 30 nM | Potent inhibition of enzyme activity. | [1] |
| EV Release | Primary rat astrocytes | This compound | Dose-dependent | Inhibition of EV release. | [1] |
| α-synuclein Aggregation | Neuron-like cells | nSMase2 inhibitor | - | Reduction in high-molecular-weight α-synuclein aggregates. | [2][3][4] |
| In Vivo Efficacy: Neuroinflammation Model | |||||
| Astrocyte-derived EV Release | IL-1β-injected GFAP-GFP mice | This compound | 10 mg/kg IP | ~51% reduction in plasma EVs. | [1] |
| Immune Cell Infiltration | IL-1β-injected GFAP-GFP mice | This compound | 10 mg/kg IP | ~80% reduction in brain neutrophil infiltration. | [1] |
| In Vivo Efficacy: Alzheimer's Disease Models | |||||
| Aβ Plaque Load | 5XFAD mice | GW4869 (nSMase2 inhibitor) | - | ~40% reduction in male mice. | [5] |
| Brain Aβ Levels | 5XFAD mice (nSMase2 knockout) | - | - | ~30% reduction in 10-month-old male mice. | [5] |
| Tau Propagation | AAV-hTau mice | Dendrimer-DPTIP | 3x weekly oral | Significant inhibition of pTau spread to the contralateral hippocampus. | [1] |
| In Vivo Efficacy: Parkinson's Disease Model | |||||
| α-synuclein Aggregates | Thy1-αSyn mice | Cambinol (nSMase2 inhibitor) | 5-week treatment | Reduction in α-synuclein aggregates in the substantia nigra. | [6][7] |
| Motor Function | Thy1-αSyn mice | Cambinol (nSMase2 inhibitor) | 5-week treatment | Improvement in motor function. | [6][7] |
Experimental Protocols
In Vitro Protocol: Inhibition of EV Release from Primary Astrocytes
This protocol describes the isolation and culture of primary astrocytes and the subsequent treatment with this compound to assess its effect on EV release.
1. Primary Astrocyte Isolation and Culture:
-
Materials:
-
P1-P2 rat or mouse pups
-
Dissection tools
-
Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture flasks and plates
-
-
Procedure:
-
Euthanize pups according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect cortices in ice-cold HBSS.
-
Mince the tissue and incubate with Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize trypsin with DMEM/F12 containing FBS and gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells onto Poly-D-lysine coated flasks.
-
After 7-10 days in culture, a confluent monolayer of astrocytes will be formed. To remove microglia and oligodendrocytes, shake the flasks on an orbital shaker at 180 rpm for 1 hour at 37°C.
-
Replace the medium and allow the astrocytes to recover for 24 hours.
-
2. This compound Treatment and EV Quantification:
-
Materials:
-
This compound stock solution (in DMSO)
-
Serum-free DMEM/F12 medium
-
Reagents for EV quantification (e.g., Nanoparticle Tracking Analysis (NTA), ELISA for exosome markers like CD63 or CD81)
-
-
Procedure:
-
Plate the purified primary astrocytes in 6-well plates.
-
Once confluent, wash the cells with PBS and replace the medium with serum-free DMEM/F12 to induce baseline EV release.
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Treat the astrocytes with different concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Collect the conditioned medium and centrifuge at 2,000 x g for 10 minutes to remove cells and debris.
-
Isolate EVs from the supernatant by ultracentrifugation or using commercially available EV precipitation kits.
-
Quantify the number of EVs using NTA or by measuring the levels of exosomal protein markers.
-
Figure 2: Experimental workflow for in vitro evaluation of DPTIP on EV release.
In Vivo Protocol: this compound in a Mouse Model of Neuroinflammation
This protocol details the use of this compound in an IL-1β-induced neuroinflammation model in GFAP-GFP mice, which allows for the specific tracking of astrocyte-derived EVs.
-
Animals: GFAP-EGFP transgenic mice (8-10 weeks old).
-
Materials:
-
This compound
-
Recombinant murine IL-1β
-
Sterile saline
-
Anesthesia
-
Stereotaxic apparatus
-
-
Procedure:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to IL-1β injection.
-
Inject IL-1β (or saline as a control) intracerebroventricularly (ICV) to induce neuroinflammation.
-
For EV analysis: At 2 hours post-IL-1β injection, collect blood via cardiac puncture. Isolate plasma and quantify GFP-positive EVs using methods like flow cytometry or Western blotting for GFP and exosome markers.
-
For neuroinflammation analysis: At 24 hours post-IL-1β injection, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemical analysis of neutrophil infiltration (e.g., using an anti-Ly6G antibody).
-
In Vivo Protocol: this compound in a 5XFAD Mouse Model of Alzheimer's Disease
This protocol provides a framework for evaluating the therapeutic potential of this compound in the 5XFAD transgenic mouse model, which exhibits aggressive amyloid pathology.
-
Animals: 5XFAD transgenic mice and wild-type littermates.
-
Materials:
-
This compound or a more orally bioavailable prodrug (e.g., P18)
-
Vehicle for administration
-
Reagents for behavioral testing (e.g., Morris water maze, Y-maze)
-
Reagents for histological and biochemical analysis (e.g., antibodies against Aβ and tau, ELISA kits)
-
-
Procedure:
-
Begin treatment with this compound or its prodrug at an early pathological stage (e.g., 2-3 months of age). Administer the compound via a suitable route (e.g., oral gavage or IP injection) at a predetermined dose and frequency. A control group should receive the vehicle.
-
Continue treatment for a specified duration (e.g., 3-6 months).
-
During the final weeks of treatment, perform behavioral tests to assess cognitive function.
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Process one hemisphere for immunohistochemical analysis of Aβ plaque burden and tau pathology.
-
Homogenize the other hemisphere to measure levels of soluble and insoluble Aβ and phosphorylated tau using ELISA or Western blotting.
-
In Vivo Protocol: this compound in an MPTP Mouse Model of Parkinson's Disease
This protocol outlines the use of this compound in the MPTP-induced mouse model of Parkinson's disease to investigate its effects on α-synuclein pathology and dopaminergic neurodegeneration.
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Materials:
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) - Caution: MPTP is a neurotoxin and requires appropriate safety precautions.
-
Sterile saline
-
Reagents for behavioral testing (e.g., rotarod, pole test)
-
Reagents for histological and biochemical analysis (e.g., antibodies against α-synuclein and tyrosine hydroxylase (TH), HPLC for dopamine measurement)
-
-
Procedure:
-
Administer this compound or vehicle to mice for a predefined period before and/or during MPTP administration.
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, IP, four injections at 2-hour intervals).
-
Continue this compound treatment for a specified duration post-MPTP administration.
-
Perform behavioral tests to assess motor function at various time points after MPTP treatment.
-
At the end of the experiment, euthanize the mice and collect brain tissue.
-
Analyze the substantia nigra and striatum for dopaminergic neuron loss (TH immunohistochemistry), α-synuclein aggregation (immunohistochemistry and Western blotting), and striatal dopamine levels (HPLC).
-
Figure 3: General experimental workflows for DPTIP in AD and PD mouse models.
Conclusion
This compound is a valuable research tool for investigating the role of nSMase2-mediated EV release in the pathogenesis of neurodegenerative diseases. Its ability to potently and selectively inhibit this pathway provides a means to dissect the contribution of EVs to neuroinflammation and the propagation of pathological proteins. The protocols outlined in these application notes offer a starting point for researchers to explore the therapeutic potential of nSMase2 inhibition in various models of neurodegeneration. Further research is warranted to fully elucidate the downstream effects of this compound and to explore its potential for clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nSMase2 Reduces the Transfer of Oligomeric α-Synuclein Irrespective of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the In Vivo Brain Penetration of DPTIP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPTIP hydrochloride (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol hydrochloride) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurological and inflammatory conditions.[1][2][3][4][5][6] Its therapeutic potential in central nervous system (CNS) disorders is contingent upon its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[7][8][9] These application notes provide a detailed overview of the methods and protocols for evaluating the in vivo brain penetration of this compound in preclinical animal models.
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[10][11] Understanding the extent of a drug's ability to penetrate this barrier is a critical step in the development of CNS-targeted therapeutics.[7][8][12] The protocols outlined herein describe two primary methodologies for quantifying this compound concentrations in the brain: in vivo microdialysis for measuring unbound extracellular fluid concentrations and brain tissue homogenization for determining total brain tissue concentration.
Physicochemical Properties of this compound
The brain penetration of a small molecule is influenced by its physicochemical properties. DPTIP is a lipophilic compound, a characteristic that can facilitate passage across the BBB.[13] However, other factors such as molecular weight, polar surface area, and interaction with efflux transporters also play a significant role.[7][12]
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈N₂O₃S · HCl | [3][14] |
| Molecular Weight | 414.9 g/mol | [3][14] |
| IC₅₀ for nSMase2 | 30 nM | [1][2][3] |
| Known Brain Penetration | Yes (AUCbrain/AUCplasma = 0.26) | [4][6] |
| Solubility | Soluble to 100 mM in DMSO |
In Vivo Brain Penetration Evaluation Strategies
The primary objective of in vivo brain penetration studies is to determine the concentration of the drug in the brain over time after systemic administration. This can be expressed as the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered more predictive of target engagement.[7][8][9]
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the in vivo brain penetration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 10. Pathophysiology of the blood-brain barrier: animal models and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPTIP (hydrochloride) | C21H19ClN2O3S | CID 145887598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing DPTIP Hydrochloride Oral Bioavailability with Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of DPTIP hydrochloride through prodrug strategies.
FAQs: Understanding the Prodrug Approach for this compound
Q1: Why is a prodrug strategy necessary for this compound?
A1: DPTIP is a potent and selective inhibitor of neutral sphingomyelinase-2 (nSMase2), an enzyme implicated in various diseases.[1][2] However, DPTIP itself has poor oral pharmacokinetics, including low oral bioavailability (less than 5% in mice) and a short half-life (less than 30 minutes).[2][3][4] These characteristics limit its potential for clinical development as an oral therapeutic. A primary reason for its rapid clearance is O-glucuronidation at its phenolic hydroxyl group.[1] Prodrugs are designed to mask this reactive group, thereby improving the drug's absorption and metabolic stability.[1][3]
Q2: What is the primary mechanism by which these prodrugs improve oral bioavailability?
A2: The primary strategy involves masking the polar phenolic hydroxyl group of DPTIP with various "promoieties."[1] This modification increases the molecule's lipophilicity, which can enhance its permeation across the gastrointestinal membrane.[1] Once absorbed into the bloodstream, these promoieties are designed to be cleaved by endogenous enzymes, such as carboxylesterases, to release the active DPTIP.[1] This approach aims to protect the drug from premature metabolism and improve its overall systemic exposure.[1]
Q3: What types of promoieties have been investigated for DPTIP?
A3: A range of promoieties has been explored, including:
-
Alkyl esters and carbamates: These are simple modifications to the phenolic hydroxyl group.[1]
-
Piperidinyl carbamates: These have been used to successfully mask the phenolic site of other drugs.[1]
-
Phosphate esters: This strategy aims to increase the hydrophilicity of the prodrug to improve its dissolution rate.[1]
-
Amino acid-based esters: For instance, a double valine ester prodrug has shown significant improvement in oral bioavailability in dogs.[2][4]
Troubleshooting Guide
Issue 1: Low Conversion of Prodrug to DPTIP In Vivo
| Potential Cause | Troubleshooting Step |
| Prodrug is too stable | Synthesize prodrugs with different linker chemistries (e.g., esters of varying steric hindrance) to modulate the rate of enzymatic cleavage. |
| Inefficient enzymatic activity in the chosen animal model | Conduct in vitro plasma stability assays using plasma from different species (e.g., mouse, dog, human) to assess interspecies differences in prodrug conversion.[2] |
| Poor absorption of the intact prodrug | Analyze plasma samples for concentrations of both the intact prodrug and the released DPTIP to determine if the issue is absorption or conversion.[1] Modify the promoiety to optimize lipophilicity (cLogP) for better membrane permeability. |
Issue 2: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent formulation and dosing | Ensure the formulation is homogenous and the dosing volume is accurate for each animal. For poorly soluble compounds, consider using a suspension with a suitable vehicle. |
| Food effects | Standardize the fasting state of the animals before dosing, as food can significantly impact the absorption of lipophilic compounds. |
| Biological variability | Increase the number of animals per group to improve the statistical power of the study. |
Issue 3: Poor Correlation Between In Vitro Stability and In Vivo Performance
| Potential Cause | Troubleshooting Step |
| In vitro assay does not reflect in vivo metabolism | In addition to plasma stability, consider using liver microsomes or S9 fractions to better model first-pass metabolism. |
| Transporter effects | Investigate if the prodrug is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit its absorption despite good stability. |
| Gut wall metabolism | The gut wall contains metabolic enzymes that can degrade the prodrug before it reaches systemic circulation. This is a complex issue that may require more advanced in vivo models to study. |
Data Summary Tables
Table 1: Physicochemical and Pharmacokinetic Properties of DPTIP and Select Prodrugs in Mice
| Compound | Promoieties | cLogP | Plasma AUC₀₋t (pmol·h/mL) | Brain AUC₀₋t (pmol·h/g) | DPTIP Half-life (h) |
| DPTIP | - | 4.72 | ~250 (estimated) | ~50 (estimated) | < 0.5 |
| P1 | Carbamate | 5.85 | - | - | - |
| P18 | 2',6'-diethyl-1,4'-bipiperidinyl-based | 6.88 | 1047 | 247 | ~2.0 |
Data extracted from "Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP".[1]
Table 2: Pharmacokinetic Parameters of DPTIP and Prodrug 9 in Dogs
| Compound | Route | Dose (mg/kg) | Cₘₐₓ (pmol/mL) | AUC₀₋t (pmol·h/mL) | Oral Bioavailability (%) |
| DPTIP | IV | 1 | 2400 | 3900 | - |
| DPTIP | PO | 2 | ~180 | 701 | 8.97 |
| Prodrug 9 | PO | 2 (DPTIP equivalent) | 219 | 1352 | 17.3 |
Data extracted from "Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs".[2][4]
Experimental Protocols
1. General Procedure for Prodrug Synthesis (Carbamate Derivatives)
This protocol is a generalized representation based on the synthesis of carbamate prodrugs of DPTIP.[1]
-
Dissolve DPTIP in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Add a base (e.g., triethylamine) to the solution to deprotonate the phenolic hydroxyl group.
-
Slowly add the desired isocyanate or carbamoyl chloride derivative to the reaction mixture at room temperature.
-
Stir the reaction for a specified time (e.g., 2-4 hours) and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final prodrug.
-
Characterize the purified prodrug using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
2. In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of DPTIP prodrugs in plasma.[2]
-
Prepare stock solutions of the test compounds (DPTIP and its prodrugs) in a suitable solvent (e.g., DMSO).
-
Thaw frozen plasma (e.g., mouse, dog, or human) at 37°C.
-
Spike the test compound into the pre-warmed plasma to achieve a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the enzymatic reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of the prodrug and the concentration of the released DPTIP.
-
Calculate the percentage of the remaining prodrug at each time point relative to the 0-minute time point.
3. In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the oral pharmacokinetics of DPTIP and its prodrugs in mice.[1][4]
-
Fast the mice overnight (with free access to water) before dosing.
-
Prepare the dosing formulation of the test compound (DPTIP or prodrug) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg DPTIP equivalent).
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to separate the plasma.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain).
-
Store all plasma and tissue samples at -80°C until analysis.
-
Analyze the samples for the concentration of DPTIP and/or the prodrug using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using appropriate software to calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.
Visualizations
Caption: Experimental workflow for the development and evaluation of DPTIP prodrugs.
Caption: Mechanism of action for DPTIP prodrugs to improve oral delivery.
Caption: Rationale for the DPTIP prodrug strategy.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of DPTIP hydrochloride in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with DPTIP hydrochloride in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3][4] Its mechanism of action involves the inhibition of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. This process is crucial in various cellular signaling pathways, including those related to inflammation and extracellular vesicle formation.[5]
Q2: What is the reported solubility of this compound?
The solubility of this compound has been reported in several solvents, although quantitative data for aqueous solutions is limited. It is generally described as soluble in Dimethyl Sulfoxide (DMSO), water, and ethanol.[1] However, there are discrepancies in the reported solubility values, particularly in DMSO.
Q3: Are there known challenges with dissolving this compound?
Yes, like some other neutral sphingomyelinase 2 inhibitors, DPTIP can present solubility challenges, which has led to the development of prodrugs to improve its dissolution rate for in vivo applications.[6] For laboratory use, achieving high concentrations in purely aqueous buffers can be difficult.
Q4: How should I store this compound and its solutions?
This compound powder should be stored at -20°C for long-term stability. Stock solutions, typically in DMSO, are also recommended to be stored at -20°C or -80°C.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and address common solubility challenges encountered with this compound.
Problem: this compound is not dissolving in my aqueous buffer.
-
Initial Check: Ensure you are using this compound, as the free base form has different solubility properties.
-
Recommended Action 1: Prepare a Concentrated Stock Solution in an Organic Solvent.
-
The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO.
-
From this stock, you can make final dilutions into your aqueous experimental buffer. This approach often overcomes solubility limitations in aqueous media.
-
-
Recommended Action 2: Adjust the pH of your Aqueous Buffer.
-
For hydrochloride salts, solubility can often be enhanced in slightly acidic conditions. Empirically test a range of pH values (e.g., pH 5.0-7.4) to find the optimal pH for your specific buffer system and desired concentration.
-
-
Recommended Action 3: Utilize Sonication.
-
Brief sonication can help to break up powder aggregates and facilitate dissolution. Use a bath sonicator to avoid overheating the sample.
-
-
Recommended Action 4: Gentle Warming.
-
Gentle warming of the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious as this may affect the stability of this compound. Always test for degradation after warming.
-
Problem: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: This can occur if the final concentration in the aqueous buffer exceeds the solubility limit of this compound in that specific medium.
-
Recommended Action 1: Decrease the Final Concentration.
-
Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
-
Recommended Action 2: Increase the Percentage of Co-solvent.
-
If your experimental conditions permit, increasing the final percentage of DMSO in your aqueous solution may help to keep the compound dissolved. Be mindful of the potential effects of the solvent on your cells or assay.
-
-
Recommended Action 3: Use a Surfactant.
-
For in vivo preparations, a formulation including PEG300 and Tween-80 has been used to create a suspended solution. While not a true solution, this approach can be adapted for some in vitro experiments where a uniform dispersion is required.
-
Data Presentation
Table 1: Summary of Reported Solubility for this compound
| Solvent | Reported Solubility | Source |
| Water | Soluble | Axon Medchem |
| DMSO | Soluble | Axon Medchem |
| Ethanol | Soluble | Axon Medchem |
| DMSO | 250 mg/mL (requires sonication) | MedchemExpress |
| DMSO | 1-10 mg/mL (Sparingly Soluble) | Cayman Chemical |
| DMSO | Soluble to 100 mM | R&D Systems |
| Acetonitrile | 0.1-1 mg/mL (Slightly Soluble) | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into your aqueous buffer to achieve the desired final concentration. Important: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
The final concentration of DMSO should be kept as low as possible and a vehicle control (buffer with the same final concentration of DMSO) should be included in your experiments.
-
Use the freshly prepared working solution immediately for best results.
-
Mandatory Visualizations
Caption: DPTIP inhibits nSMase2, blocking ceramide production.
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of DPTIP hydrochloride in cellular assays.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DPTIP hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC₅₀ of 30 nM.[1][2][3][4] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[5] By inhibiting nSMase2, this compound blocks the production of ceramide, which in turn inhibits the formation and release of extracellular vesicles (EVs).[1][2][6]
Q2: What are the expected downstream cellular effects of this compound treatment?
The primary effect of this compound is the inhibition of EV release.[1][2] In inflammatory models, this has been shown to lead to a reduction in cytokine upregulation in the liver and decreased infiltration of immune cells into the brain.[1][2][3] A proposed mechanism is that DPTIP inhibits nSMase2, preventing ceramide production necessary for EV biosynthesis. This blockade results in the downregulation of cytokine upregulation and neutrophil infiltration.[6] The compound has also demonstrated antiviral activity against flaviviruses, such as West Nile Virus (WNV) and Zika Virus (ZIKV), by targeting the host's sphingolipid metabolism, which is crucial for viral replication.[5][7]
Q3: Is this compound known to have off-target effects?
DPTIP is described as a selective inhibitor of nSMase2.[1][2] Studies have utilized a structurally similar but inactive analog of DPTIP, which showed no effect in vitro or in vivo, suggesting that the observed biological activities are specific to the inhibition of nSMase2.[1][3] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out without comprehensive screening against a broad panel of kinases and other enzymes. Researchers should always include appropriate controls in their experiments to validate that the observed effects are due to the inhibition of nSMase2.
Q4: What is the difference between DPTIP and its prodrugs like P18?
DPTIP itself has poor oral pharmacokinetics, including a short half-life of less than 30 minutes and low oral bioavailability.[8] To overcome these limitations, prodrugs such as P18 have been developed.[9][10] P18 is designed to release the active DPTIP molecule after administration and has shown improved pharmacokinetic properties, including a more than four-fold higher plasma and brain exposure compared to DPTIP.[8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect on EV release | Insufficient concentration of DPTIP. | Confirm the IC₅₀ in your cell type. The reported IC₅₀ is 30 nM for the purified enzyme, but higher concentrations may be needed in cellular assays.[1][3][4] |
| Cell type does not rely on nSMase2 for EV biogenesis. | Investigate the primary pathways of EV biogenesis in your cell line. Not all cells use the nSMase2-dependent pathway. | |
| Compound degradation. | Ensure proper storage of this compound solution. Prepare fresh dilutions for each experiment. | |
| Unexpected Cytotoxicity | High concentration of DPTIP. | Determine the cytotoxic concentration (CC₅₀) in your specific cell line. The CC₅₀ has been reported to be 15.11 µM for HeLa cells and 54.83 µM for Vero cells.[5] |
| Off-target effects at high concentrations. | Use the lowest effective concentration possible and include a negative control (e.g., an inactive analog if available) to distinguish between on-target and potential off-target toxicity. | |
| Variability between experiments | Inconsistent experimental conditions. | Standardize cell density, treatment duration, and assay conditions. |
| Differences in compound potency. | Use a freshly prepared stock solution of this compound for each set of experiments to avoid degradation. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC₅₀ vs. nSMase2 | 30 nM | Potency against human neutral sphingomyelinase 2. | [1][3][4] |
| IC₅₀ vs. WT nSMase2 (in cell lysate) | 1.35 µM | Inhibition in a fluorescence assay using cell lysates. | [5] |
| EC₅₀ vs. West Nile Virus (WNV) | 0.26 µM (Vero cells), 2.81 µM (HeLa cells) | Antiviral activity. | [12] |
| EC₅₀ vs. Zika Virus (ZIKV) | 1.56 µM (Vero cells), 1.84 µM (HeLa cells) | Antiviral activity. | [12] |
| CC₅₀ (Cytotoxicity) | 54.83 µM (Vero cells), 15.11 µM (HeLa cells) | Half-maximal cytotoxic concentration. | [5] |
| In vivo efficacy | 10 mg/kg (IP) | Potently inhibits IL-1β-induced astrocyte-derived EV release in a mouse model. | [1][3] |
Key Experimental Protocols
1. nSMase2 Activity Assay (Fluorescence-based)
This protocol is adapted from methodologies described in the literature for measuring nSMase2 activity in cell lysates.[5][13]
-
Cell Lysis:
-
Harvest cells by scraping and resuspend in ice-cold lysis buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl₂, with protease inhibitors).
-
Sonicate the cell suspension on ice (e.g., 3 cycles of 30 seconds).
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
-
Enzyme Reaction:
-
In a 96-well plate, combine the cell lysate (containing nSMase2) with the reaction buffer.
-
Add this compound at various concentrations to the appropriate wells.
-
Initiate the reaction by adding a fluorescent substrate for nSMase2.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Calculate the percentage of inhibition for each DPTIP concentration relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
2. Cell Viability Assay (ATP-based)
This protocol is based on the description of cytotoxicity measurement in the literature.[5]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for a duration relevant to your primary experiment (e.g., 24-48 hours).
-
-
ATP Measurement:
-
Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of viability.
-
Calculate the CC₅₀ value by plotting the percentage of viability against the log of the DPTIP concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting variability in DPTIP hydrochloride experimental results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DPTIP hydrochloride in their experiments. The information is designed to address common sources of variability and provide actionable solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 value of approximately 30 nM.[1][2][3] Its mechanism of action involves the inhibition of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[4] By inhibiting nSMase2, this compound can modulate cellular processes such as inflammation, exosome release, and viral replication.[2][3][5][6] It is a brain-penetrant and metabolically stable compound.[1][6][7]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are crucial for maintaining its activity. It is recommended to prepare stock solutions in DMSO, ethanol, or water.[1] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C.[3] The compound is stable for at least four years when stored correctly.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Q3: What are the optimal concentrations of this compound for cell-based assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific biological question being addressed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. Based on published data, effective concentrations in cell-based assays can range from 0.03 µM to 30 µM.[3] For instance, it has been shown to inhibit exosome secretion in primary mouse astrocytes in a concentration-dependent manner and prevent serum deprivation-induced astrocyte activation at 10 µM.[5]
Q4: I am observing high variability between replicate wells in my assay. What are the potential causes?
A4: High variability in experimental results can stem from several factors. Key areas to investigate include:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are properly calibrated.
-
Reagent Preparation: Incomplete solubilization or precipitation of this compound in your assay medium can lead to inconsistent concentrations across wells.
-
Cell Seeding Density: Uneven cell distribution in the microplate can result in well-to-well variations in cell number and, consequently, in the measured response.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability, leading to skewed results. It is advisable to fill the outer wells with a sterile buffer or media and not use them for experimental data points.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in In Vitro nSMase2 Activity Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions from solid compound. Ensure proper long-term storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Incorrect Assay Buffer Composition | Verify the pH and composition of your assay buffer. Ensure it is compatible with both the enzyme and this compound. |
| Enzyme Inactivity | Confirm the activity of your nSMase2 enzyme using a known positive control inhibitor. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Substrate Concentration | Ensure the concentration of the sphingomyelin substrate is appropriate for the assay. High substrate concentrations may require higher concentrations of the inhibitor to observe an effect. |
| Compound Precipitation | Visually inspect the assay wells for any signs of precipitation. Consider reducing the final concentration of the organic solvent (e.g., DMSO) in the assay. |
Issue 2: High Background Signal or Cell Toxicity in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control to assess its effect. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the toxic level for your functional assays. |
| Contamination | Check for microbial contamination in your cell cultures, media, and reagents. |
| Assay-Specific Interference | Some compounds can interfere with assay detection methods (e.g., fluorescence or luminescence). Run appropriate controls, such as this compound in cell-free assay medium, to check for interference. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid (MW: 414.91 g/mol ) in a sterile microcentrifuge tube.[1]
-
Solubilization: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay Endpoint Measurement: After incubation, perform the specific assay to measure the desired biological endpoint (e.g., cytokine production, exosome release, cell viability).
Visualizations
Caption: this compound inhibits nSMase2, blocking ceramide production.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation | MDPI [mdpi.com]
- 5. DPTIP (hydrochloride) | CAS 2361799-64-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DPTIP Hydrochloride Dosage for In Vivo Neuroinflammation Studies
Welcome to the technical support center for DPTIP hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo neuroinflammation studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of neuroinflammation?
A1: this compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1][2] In the central nervous system (CNS), neuroinflammation can trigger the activation of astrocytes and other glial cells. This activation leads to the nSMase2-mediated production of ceramide, a key step in the biogenesis and release of extracellular vesicles (EVs).[1] These EVs can carry pro-inflammatory cargo, contributing to the progression of neuroinflammation and neuronal damage.[1] this compound works by inhibiting nSMase2, thereby reducing the release of these pro-inflammatory EVs from astrocytes, which in turn can attenuate the downstream inflammatory cascade, including cytokine upregulation and immune cell infiltration into the brain.[1][3]
Q2: What is a recommended starting dose for this compound in an in vivo mouse model of neuroinflammation?
A2: Based on published studies, a dose of 10 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective in a mouse model of interleukin-1β (IL-1β)-induced neuroinflammation.[1] This dose was sufficient to inhibit IL-1β-induced astrocyte-derived EV release by 51% and reduce neutrophil infiltration into the brain by 80%.[1] It is recommended to start with a dose-range finding study to determine the optimal dose for your specific model and experimental conditions.
Q3: What is the pharmacokinetic profile of this compound in mice?
A3: this compound exhibits good brain penetration with a reported brain-to-plasma ratio (AUCbrain/AUCplasma) of 0.26.[4] Following a 10 mg/kg IP dose in mice, brain concentrations of DPTIP can exceed its IC50 for nSMase2 for at least 4 hours.[4] However, it has a short half-life of less than 30 minutes and poor oral bioavailability (<5%).[5][6] To overcome these limitations, prodrugs of DPTIP have been developed which show improved oral absorption and an extended half-life.[6][7][8]
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is sparingly soluble in DMSO and slightly soluble in acetonitrile.[5] For in vivo studies, a common approach for formulating hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a suitable vehicle such as saline or a solution containing polyethylene glycol (PEG) or Tween 80.[5][9][10] It is crucial to establish a vehicle control group in your experiments to account for any potential effects of the formulation itself.[9] A previously used formulation for a similar nSMase2 inhibitor involved a solution of 5% DMSO and 10% Tween-80 in saline.[7]
Q5: Are there any known toxicities or adverse effects associated with this compound or nSMase2 inhibition?
A5: In the published study using a 10 mg/kg IP dose of DPTIP, no overt toxicity was reported.[1] Studies with other nSMase2 inhibitors, such as cambinol, at doses up to 100 mg/kg orally, also reported good tolerability with no acute toxicity.[6] However, as nSMase2 is involved in various cellular processes, long-term inhibition or use of higher doses could potentially have off-target effects.[1][11] It is always recommended to perform a maximum tolerated dose (MTD) study and closely monitor the animals for any signs of adverse effects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low efficacy observed | Inadequate Dose: The dose of this compound may be too low for your specific animal model or the severity of the induced neuroinflammation. | Conduct a dose-response study to determine the optimal effective dose. Consider increasing the dose in increments (e.g., 10, 20, 30 mg/kg). |
| Poor Bioavailability: If administered orally, the low oral bioavailability of this compound may be the issue.[5][6] | Consider using the intraperitoneal (IP) route of administration, which has been shown to be effective.[1] Alternatively, explore the use of a DPTIP prodrug with improved oral bioavailability.[6][7][8] | |
| Timing of Administration: The timing of this compound administration relative to the inflammatory insult may not be optimal. | In the IL-1β induced model, DPTIP was administered 30 minutes prior to the insult.[12] Optimize the administration timing in your model. Consider a pre-treatment or post-treatment regimen. | |
| Vehicle Issues: The compound may not be fully solubilized or may be precipitating out of solution upon administration.[10] | Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before diluting with the final vehicle. Visually inspect the solution for any precipitates before injection. Consider alternative vehicle formulations.[5][9] | |
| High variability in results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure accurate and consistent dosing for all animals. Use appropriate techniques for the chosen route of administration (e.g., proper IP injection technique). |
| Biological Variability: Inherent biological differences between animals. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into treatment groups. | |
| Unexpected adverse effects | Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). | Conduct an MTD study to determine the safe dosing range for your animal strain and model. Reduce the dose and/or the frequency of administration. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects.[9] | Always include a vehicle-only control group to assess the effects of the vehicle. If vehicle toxicity is suspected, explore alternative, more biocompatible formulations.[5][10] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| IC50 (nSMase2) | 30 nM | - | [1] |
| Half-life (t1/2) | < 0.5 hours | Oral | [6][7] |
| Oral Bioavailability (%F) | < 5% | Oral | [5] |
| Brain/Plasma Ratio (AUC) | 0.26 | IP | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuroinflammation
| Dose | Route | Effect | Reference |
| 10 mg/kg | IP | 51% inhibition of IL-1β-induced astrocyte-derived EV release | [1] |
| 10 mg/kg | IP | 80% reduction in neutrophil infiltration into the brain | [1] |
Experimental Protocols
Protocol: IL-1β-Induced Neuroinflammation Mouse Model
This protocol describes the induction of neuroinflammation in mice via intracerebral injection of interleukin-1β (IL-1β), a method used in studies evaluating the efficacy of this compound.[1][12]
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Recombinant murine IL-1β
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (or similar microinjection device)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 10% Tween-80 in saline)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration:
-
Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to the IL-1β injection.[12]
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse using isoflurane (or another appropriate anesthetic).
-
Secure the mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
-
Intracerebral Injection of IL-1β:
-
Using a Hamilton syringe, slowly inject a solution of IL-1β (e.g., 10 ng in 1 µL of sterile saline) into the desired brain region (e.g., striatum or hippocampus).[13][14] The coordinates should be determined based on a mouse brain atlas.
-
Leave the needle in place for a few minutes after the injection to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for any signs of distress.
-
-
Endpoint Analysis:
-
At the desired time point post-injection (e.g., 24 hours), euthanize the mice and collect brain tissue for analysis (e.g., immunohistochemistry for inflammatory markers, ELISA for cytokine levels, or flow cytometry for immune cell infiltration).
-
Mandatory Visualizations
Caption: this compound inhibits nSMase2, blocking neuroinflammation.
References
- 1. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. Inhibition of extracellular vesicle pathway using neutral sphingomyelinase inhibitors as a neuroprotective treatment for brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrastriatal injection of interleukin-1 beta triggers the formation of neuromyelitis optica-like lesions in NMO-IgG seropositive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroinflammation in Response to Intracerebral Injections of Different HMGB1 Redox Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome the short half-life of DPTIP hydrochloride in mice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DPTIP hydrochloride in murine models. The information herein is designed to address common challenges, with a particular focus on overcoming the compound's inherent short half-life.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance and a very short half-life of this compound in our mouse experiments. Is this expected?
A1: Yes, this is a known characteristic of DPTIP. The parent compound, DPTIP, has a short half-life of less than 30 minutes in mice due to poor pharmacokinetic properties and rapid clearance.[1][2] This is a critical consideration for in vivo study design.
Q2: What is the primary reason for the short half-life of DPTIP in mice?
A2: The short half-life is largely attributed to the rapid metabolism of DPTIP. The phenolic hydroxyl group on the DPTIP molecule is susceptible to phase II glucuronidation, a major pathway for drug clearance in mice.[1] This metabolic process results in the rapid elimination of the active compound from the system.
Q3: How can we extend the half-life of DPTIP to achieve sustained exposure in our mouse models?
A3: The most effective strategy to overcome the short half-life of DPTIP is the use of a prodrug approach.[1][2] This involves masking the metabolically vulnerable phenolic hydroxyl group.[1][2] Various prodrugs of DPTIP have been developed that demonstrate a significantly extended half-life and improved plasma exposure in mice.[1][2]
Q4: Are there specific DPTIP prodrugs that have shown promising results in mice?
A4: Yes, several prodrugs have been synthesized and evaluated. For instance, a prodrug with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety (referred to as P18 in some studies) exhibited a greater than four-fold increase in plasma and brain exposure compared to DPTIP.[2] This prodrug also significantly enhanced the half-life of DPTIP from approximately 0.5 hours to 2 hours.[2] Another promising candidate, a double valine ester-based prodrug, also showed a significant increase in DPTIP plasma exposure.[3]
Q5: Besides a prodrug approach, are there other formulation strategies to improve DPTIP's pharmacokinetic profile?
A5: While the prodrug strategy is the most directly documented approach for DPTIP, other general strategies for extending the half-life of small molecules could be considered. These include the use of extended-release formulations for subcutaneous administration, which can create a depot effect, or the use of intravenous infusion pumps for continuous delivery.[4][5] However, specific data on the application of these methods to DPTIP is not yet available.
Troubleshooting Guides
Issue: Inconsistent or low plasma/brain concentrations of DPTIP despite administration.
-
Potential Cause: Rapid metabolism and clearance of the parent DPTIP compound.[1][2]
-
Troubleshooting Steps:
-
Confirm the pharmacokinetic profile: If you are administering the parent DPTIP, the observed low concentrations are likely due to its inherent short half-life of under 30 minutes.[1][2]
-
Switch to a prodrug: To achieve sustained and higher exposure, it is highly recommended to use a DPTIP prodrug. Prodrugs are designed to release the active DPTIP over a longer period, resulting in improved pharmacokinetic parameters.[1][2]
-
Adjust dosing regimen for parent DPTIP: If using the parent compound is unavoidable, more frequent dosing may be necessary to maintain therapeutic concentrations.[6] For example, in some studies, DPTIP was administered twice to ensure sustained inhibition of its target, nSMase2.[6]
-
Issue: Difficulty in achieving therapeutic brain concentrations of DPTIP.
-
Potential Cause: While DPTIP is brain penetrant, its rapid clearance can limit the duration of effective concentrations in the brain.[6]
-
Troubleshooting Steps:
-
Utilize a brain-penetrable prodrug: Certain prodrugs, such as the one with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety, have been shown to significantly improve the brain exposure of released DPTIP.[2]
-
Verify brain-to-plasma ratio: The brain-to-plasma area under the curve (AUC) ratio for parent DPTIP is approximately 0.26.[6] When using a prodrug, this ratio can be improved.[2]
-
Optimize dosing and timing: Ensure that the timing of your experimental readouts aligns with the peak brain concentrations of DPTIP or its active form released from a prodrug.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of DPTIP and its Prodrugs in Mice (Oral Administration)
| Compound | Dose (mg/kg, equimolar to DPTIP) | T1/2 (h) | AUC0–t (pmol·h/mL) |
| DPTIP | 10 | ~0.5 | 270 |
| Prodrug P18 | 10 | 2 | 1047 |
| Prodrug 9 (double valine ester) | 10 | - | Significantly increased vs. DPTIP |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of DPTIP and its Prodrugs in Mice
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
-
Drug Administration:
-
Sample Collection:
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
-
Analysis:
-
Analyze the concentration of DPTIP and/or the intact prodrug in plasma and brain homogenates using a validated LC/MS-MS method.[3]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) using appropriate software.
-
Visualizations
DPTIP Metabolism and Prodrug Strategy
Caption: DPTIP metabolism and the mechanism of the prodrug strategy.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for pharmacokinetic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of DPTIP hydrochloride at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential cytotoxic effects of DPTIP hydrochloride at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with a half-maximal inhibitory concentration (IC50) of 30 nM.[1] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine. By inhibiting nSMase2, this compound blocks the production of ceramide, a bioactive lipid involved in various cellular processes, including the formation and release of extracellular vesicles (EVs).[1][2][3]
Q2: At what concentrations does this compound exhibit cytotoxicity?
A2: The cytotoxic effects of this compound are cell-line dependent. For example, the half-maximal cytotoxic concentration (CC50) has been determined to be 54.83 µM in Vero cells and 15.11 µM in HeLa cells. It is crucial to determine the specific CC50 for your cell line of interest.[4]
Q3: What are the potential causes of this compound-induced cytotoxicity at high concentrations?
A3: High concentrations of this compound can lead to cytotoxicity through several mechanisms:
-
On-target effects: While the primary mechanism of DPTIP is to inhibit ceramide production, prolonged and excessive inhibition of nSMase2 may disrupt essential cellular functions that rely on basal levels of ceramide or other downstream metabolites.
-
Off-target effects: At high concentrations, small molecule inhibitors can bind to unintended cellular targets, leading to unforeseen biological consequences and toxicity.[5]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[5][6]
-
Compound instability: Degradation of the compound can lead to the formation of toxic byproducts.
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
A4: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize concentration: Perform a dose-response experiment to identify the lowest effective concentration that achieves the desired biological effect without causing significant cell death.
-
Limit exposure time: Reduce the incubation time of the compound with the cells to the minimum required to observe the intended effect.
-
Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line and include a vehicle-only control in your experiments.[5][6]
-
Proper handling and storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected non-toxic concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a thorough dose-response curve to determine the optimal, non-toxic working concentration. Start with a broad range of concentrations, including those significantly below the reported IC50 value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to confirm the solvent is not the source of toxicity.[5][6] | |
| Compound instability or degradation. | Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] | |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments. |
| Pipetting errors during serial dilutions. | Ensure accurate and consistent pipetting. Calibrate pipettes regularly. | |
| No observable biological effect at non-toxic concentrations. | The concentration of this compound is too low. | Gradually increase the concentration, while closely monitoring for any signs of cytotoxicity. |
| The cell line is not sensitive to nSMase2 inhibition. | Confirm that your cell line expresses nSMase2 and that the pathway you are studying is active in that cell line. |
Quantitative Data Summary
| Parameter | Vero Cells | HeLa Cells | Reference |
| CC50 | 54.83 µM | 15.11 µM | [4] |
| IC50 (for nSMase2) | 30 nM | 30 nM | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions for the CellTiter-Glo® Assay and is tailored for assessing the cytotoxicity of this compound.[7][8]
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in a logarithmic growth phase at the time of the assay. c. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. d. Include wells with medium only for background luminescence measurement. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO). b. Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a complete dose-response curve. c. Prepare a vehicle control containing the same final concentration of the solvent as the highest concentration of this compound. d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[8] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from the medium-only wells) from all experimental readings. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-only control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis to determine the CC50 value.
Visualizations
Caption: Workflow for DPTIP cytotoxicity assessment.
Caption: DPTIP cytotoxicity signaling pathway.
References
- 1. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Neutral Sphingomyelinase-2 (NSM2) in the Control of Neutral Lipid Storage in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. ch.promega.com [ch.promega.com]
How to account for species-specific metabolism of DPTIP hydrochloride.
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for studies involving DPTIP hydrochloride, focusing on its species-specific metabolism.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower-than-expected plasma concentrations of the primary active metabolite (Metabolite M1) in our dog studies compared to human liver microsome assays. Why might this be happening?
A1: This is a common issue arising from species-specific differences in drug metabolism. The primary metabolic pathway leading to the formation of Metabolite M1 in humans is likely less active in dogs. It is crucial to characterize the full metabolic profile of this compound in all preclinical species to understand these discrepancies. We recommend conducting a comprehensive metabolite profiling study in dog liver microsomes and hepatocytes to identify the major metabolic pathways in this species.
Q2: Our in vitro studies with rat liver microsomes show rapid clearance of this compound. Does this mean the rat is a suitable model for human pharmacokinetic studies?
A2: Not necessarily. While rapid clearance in rat liver microsomes suggests that the rat is a high-clearance species, it is the similarity of the metabolic pathways to humans that is more critical for a predictive model. If the primary clearance pathways and the enzymes involved are the same in rats and humans, it may be a suitable model. However, if the rat utilizes different metabolic routes, it could lead to a different metabolite profile and potentially misleading pharmacokinetic and toxicological data. A comparative in vitro metabolism study using liver microsomes from rats, humans, and other species is recommended to make an informed decision.
Q3: We have detected a novel, potentially reactive metabolite in our mouse studies that was not observed in our initial human in vitro screens. What is the recommended course of action?
A3: The detection of a unique and potentially reactive metabolite in a single species is a significant finding that requires immediate attention. The following steps are recommended:
-
Confirm the finding: Re-run the analysis to ensure the result is not an artifact.
-
Structure elucidation: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to determine the structure of the novel metabolite.
-
Quantify the metabolite: Determine the extent of its formation in mice and confirm its absence in human in vitro systems (liver microsomes, hepatocytes).
-
Assess reactivity: Conduct trapping studies with nucleophiles like glutathione (GSH) to confirm the reactive nature of the metabolite.
-
Investigate the enzymatic basis: Use recombinant enzymes or specific inhibitors to identify the enzyme responsible for its formation in mice. This will help understand why it is not formed in humans.
-
Evaluate toxicological potential: Depending on the findings, further safety assessments in mice may be necessary to understand the toxicological implications of this species-specific metabolite.
Troubleshooting Guides
Problem: High variability in metabolic rates of this compound in liver microsome assays.
| Possible Cause | Troubleshooting Step |
| Poor quality of microsomes | Verify the activity of the microsomal batch with a known substrate. Purchase microsomes from a reputable supplier and check the certificate of analysis for key enzyme activities. |
| Substrate concentration issues | Ensure this compound is fully dissolved in the incubation buffer. Check for potential solubility issues at higher concentrations. |
| Inappropriate incubation time or protein concentration | Optimize the incubation conditions to ensure that substrate depletion is less than 20% and the reaction is in the linear range. |
| Cofactor degradation | Prepare the NADPH regenerating solution fresh before each experiment. |
Experimental Protocols
Protocol 1: Determination of this compound Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in liver microsomes from different species.
Materials:
-
This compound
-
Liver microsomes (human, rat, mouse, dog)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of depletion (k).
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]
Quantitative Data Summary
The following table summarizes the kinetic parameters for the metabolism of this compound via its major metabolic pathways in liver microsomes from various species.
| Species | Pathway | Km (µM) | Vmax (pmol/min/mg) | CLint (Vmax/Km) (µL/min/mg) |
| Human | Hydroxylation (M1 formation) | 15 | 1500 | 100 |
| N-dealkylation (M2 formation) | 50 | 500 | 10 | |
| Rat | Hydroxylation (M1 formation) | 25 | 1200 | 48 |
| N-dealkylation (M2 formation) | 40 | 800 | 20 | |
| Mouse | Hydroxylation (M1 formation) | 10 | 2000 | 200 |
| N-dealkylation (M2 formation) | 60 | 600 | 10 | |
| Dog | Hydroxylation (M1 formation) | 150 | 300 | 2 |
| N-dealkylation (M2 formation) | 20 | 1000 | 50 |
Visualizations
Caption: Species-specific metabolism of this compound in humans and dogs.
Navigating the Path to Clinic: A Technical Support Center for DPTIP Hydrochloride Research
For Immediate Release
Researchers and drug development professionals working with the potent neutral sphingomyelinase 2 (nSMase2) inhibitor, DPTIP hydrochloride, now have a dedicated technical resource to navigate the complexities of its clinical translation. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to address common challenges encountered during preclinical and clinical development.
This compound holds significant promise for therapeutic interventions in neurodegenerative diseases and other conditions associated with dysregulated extracellular vesicle (EV) biogenesis.[1][2] However, its journey from the laboratory to clinical application is marked by challenges, primarily related to its physicochemical properties and pharmacokinetic profile. This support center aims to equip researchers with the necessary information to overcome these hurdles and accelerate the development of DPTIP-based therapies.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation in Aqueous Buffers | This compound is a lipophilic molecule with limited aqueous solubility.[3] | - Prepare stock solutions in an organic solvent such as DMSO. - For aqueous working solutions, use a co-solvent system (e.g., DMSO, ethanol) and ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed 0.5%. - Sonication may aid in the dissolution of the compound in the final buffer. - Consider the use of formulation strategies such as cyclodextrins or lipid-based formulations for in vivo studies to improve solubility.[4][5] |
| Low Oral Bioavailability in Animal Studies | DPTIP exhibits poor oral pharmacokinetics, including a short half-life and low oral bioavailability (<5% in mice).[6] | - Administer DPTIP via intraperitoneal (IP) injection for initial in vivo efficacy studies to bypass first-pass metabolism. A common dosage is 10 mg/kg.[7][8] - Explore prodrug strategies to enhance oral absorption and metabolic stability. Prodrugs masking the phenolic hydroxyl group of DPTIP have shown improved pharmacokinetic profiles.[3][6][9] |
| Inconsistent Results in nSMase2 Inhibition Assays | Several factors can influence the outcome of nSMase2 activity assays. | - Enzyme Source and Purity: Ensure the use of a consistent and well-characterized source of recombinant or cellular nSMase2.[10] - Substrate Concentration: Use a substrate (e.g., sphingomyelin) concentration that is appropriate for the enzyme kinetics. - Assay Buffer Conditions: Optimize pH, ionic strength, and the presence of necessary co-factors (e.g., Mg2+) in the reaction buffer.[10] - Inhibitor Incubation Time: Pre-incubate the enzyme with this compound for a sufficient duration to allow for binding before adding the substrate. |
| Variability in Extracellular Vesicle (EV) Quantification | EV isolation and quantification methods can introduce variability. | - Standardize EV Isolation Protocol: Use a consistent method for EV isolation (e.g., ultracentrifugation, size-exclusion chromatography, or commercial kits) across all experiments. - Multiple Quantification Methods: Employ at least two different methods to quantify EVs, such as nanoparticle tracking analysis (NTA) for particle number and concentration, and western blotting for exosomal markers (e.g., CD63, TSG101, Alix). - Appropriate Controls: Include vehicle-treated and untreated controls to establish a baseline for EV release. |
| Compound Instability During Storage | Improper storage can lead to degradation of this compound. | - Store stock solutions of this compound at -20°C or -80°C. - For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. - Conduct periodic stability tests on stored solutions to ensure compound integrity, especially for long-term studies.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[13] nSMase2 is a key enzyme in the biogenesis of extracellular vesicles (EVs) by catalyzing the hydrolysis of sphingomyelin to ceramide. By inhibiting nSMase2, DPTIP reduces the production and release of EVs, which are implicated in the intercellular transfer of pathogenic molecules in various diseases.[1][2][14]
Q2: What is the IC50 of DPTIP for nSMase2?
A2: DPTIP has a reported IC50 of 30 nM for human nSMase2.[7]
Q3: How can the poor pharmacokinetic profile of DPTIP be improved for clinical translation?
A3: The primary strategy to overcome the poor pharmacokinetics of DPTIP is the development of prodrugs.[3][6][9] Masking the phenolic hydroxyl group of DPTIP with various promoieties has been shown to significantly improve plasma exposure and half-life in animal models.[3][9] For instance, a prodrug with a 2',6'-diethyl-1,4'-bipiperidinyl promoiety (P18) exhibited a more than four-fold increase in plasma and brain exposure compared to DPTIP.[9]
Q4: What are the recommended vehicles for in vivo administration of this compound?
A4: For intraperitoneal (IP) injection in mice, this compound can be formulated in a vehicle consisting of 5% DMSO and 10% Tween-80 in saline.[3] For oral administration, formulation strategies to improve solubility, such as solid dispersions or lipid-based systems, should be considered.[4][5][13]
Q5: Is DPTIP brain penetrant?
A5: Yes, DPTIP is brain penetrant. Following systemic administration in mice, it has shown an AUCbrain/AUCplasma ratio of 0.26.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its prodrugs to facilitate easy comparison.
Table 1: In Vitro Potency of DPTIP
| Parameter | Value | Reference |
| IC50 (nSMase2) | 30 nM | [7] |
Table 2: Pharmacokinetic Parameters of DPTIP in Mice (10 mg/kg, IP)
| Parameter | Value | Reference |
| Cmax (plasma) | 11.6 ± 0.5 µM | [8] |
| Cmax (brain) | 2.5 µM | [8] |
| AUC0-∞ (plasma) | 10 ± 1 µMh | [8] |
| AUC0-∞ (brain) | 2.6 ± 0.5 µMh | [8] |
| AUCbrain/AUCplasma | 0.26 | [7][8] |
| t1/2 | < 0.5 h | [3] |
Table 3: Comparison of DPTIP and Prodrug (P18) Pharmacokinetics in Mice (Oral Administration)
| Compound | Dose (equimolar to 10 mg/kg DPTIP) | AUC0-t (plasma, pmol·h/mL) | AUC0-t (brain, pmol·h/g) | Apparent t1/2 | Reference |
| DPTIP | 10 mg/kg | 270 | 52.8 | < 0.5 h | [3] |
| Prodrug P18 | Equimolar to 10 mg/kg DPTIP | 1047 | 247 | ~2 h | [3][9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro nSMase2 Inhibition Assay
Objective: To determine the inhibitory activity of this compound on nSMase2.
Materials:
-
Recombinant human nSMase2
-
This compound stock solution (in DMSO)
-
Amplex™ Red reagent
-
Sphingomyelin (substrate)
-
Alkaline phosphatase, Choline oxidase, Horseradish peroxidase
-
Reaction Buffer: 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in reaction buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
In a 96-well black microplate, add the diluted this compound or vehicle control (DMSO in reaction buffer).
-
Add the recombinant nSMase2 enzyme to each well and pre-incubate for 30 minutes at 37°C.
-
Prepare the substrate master mix containing Amplex™ Red, sphingomyelin, and the coupling enzymes in the reaction buffer.
-
Initiate the reaction by adding the substrate master mix to each well.
-
Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after systemic administration.
Animals:
-
C57BL/6 mice (or other appropriate strain)
Materials:
-
This compound
-
Vehicle: 5% DMSO, 10% Tween-80 in saline
-
Syringes and needles for IP injection
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Acclimate the mice to the experimental conditions.
-
Administer this compound via IP injection.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-dose, collect blood samples via cardiac puncture or another appropriate method.
-
Immediately after blood collection, perfuse the mice with saline and harvest the brains.
-
Process the blood samples to obtain plasma by centrifugation.
-
Homogenize the brain tissue.
-
Extract DPTIP from plasma and brain homogenates using an appropriate organic solvent.
-
Analyze the concentration of DPTIP in the extracts using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent EV biogenesis.
Caption: A logical workflow for the preclinical evaluation of this compound and its prodrugs.
References
- 1. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation | MDPI [mdpi.com]
- 11. fda.gov [fda.gov]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibition of nSMase2 Reduces the Transfer of Oligomeric α-Synuclein Irrespective of Hypoxia [frontiersin.org]
Formulation strategies to enhance the stability of DPTIP hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of DPTIP hydrochloride in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color to a yellowish-brown. What could be the cause?
A1: The discoloration of your this compound solution is likely due to oxidative degradation of the phenolic group within the DPTIP molecule. Phenols are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions. This process can lead to the formation of colored quinone-type structures.
Q2: I'm observing a loss of potency in my this compound formulation over a short period, even when stored in the dark. What are the potential degradation pathways?
A2: While you are correctly storing it in the dark to prevent photodegradation, loss of potency can still occur due to other degradation mechanisms. The imidazole moiety in DPTIP is susceptible to oxidation.[1][2] Additionally, as a hydrochloride salt of an amine-containing compound, the stability of DPTIP can be highly dependent on the pH of the solution.[3][4] Deviations from the optimal pH range can lead to the disproportionation of the salt to the free base, which may have different solubility and stability characteristics.[3]
Q3: What is the optimal pH range for formulating this compound to ensure its stability?
A3: The optimal pH for formulating this compound is crucial for its stability. For amine hydrochloride salts, a slightly acidic pH is generally preferred to maintain the protonated, more stable form of the amine.[3][4] A good starting point for pH optimization studies would be in the range of 4.0 to 6.0. However, the exact optimal pH should be determined empirically through a pH-stability profile study for your specific formulation.
Q4: Are there any specific excipients I should consider to enhance the stability of this compound?
A4: Yes, several excipients can help enhance stability. To mitigate oxidative degradation, consider incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium metabisulfite.[5][6][7][8] For formulations susceptible to photodegradation, the addition of UV-absorbing excipients can be beneficial.[9][10] Furthermore, using chelating agents like ethylenediaminetetraacetic acid (EDTA) can help by sequestering metal ions that can catalyze oxidative reactions.
Q5: How should I properly store my this compound formulations?
A5: To maximize stability, this compound formulations should be stored in tightly sealed, light-resistant containers (e.g., amber glass vials) to protect from air and light.[9][11][12] Storage at reduced temperatures, such as 2-8°C, is also recommended to slow down the rate of potential degradation reactions. For stock solutions, storage at -20°C or -80°C may be appropriate for long-term stability.[13]
Troubleshooting Guides
This section provides solutions to common issues encountered during the formulation and stability testing of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peak in HPLC chromatogram after short-term storage. | Degradation of this compound. | 1. Characterize the degradant: Use LC-MS to identify the mass of the new peak and infer its structure. This will help in identifying the degradation pathway (e.g., oxidation, hydrolysis). 2. Perform stress testing: Subject the formulation to forced degradation conditions (acid, base, peroxide, heat, light) to systematically identify the cause. 3. Optimize formulation: Based on the identified degradation pathway, add appropriate stabilizers (e.g., antioxidants, chelating agents) or adjust the pH. |
| Precipitation in the formulation upon storage. | pH shift leading to conversion to the less soluble free base or exceeding the solubility limit of the hydrochloride salt. | 1. Verify pH: Measure the pH of the formulation to see if it has changed. 2. Buffer the formulation: Incorporate a suitable buffer system (e.g., citrate, acetate) to maintain a stable pH. 3. Solubility study: Determine the solubility of this compound in your vehicle at different pH values and temperatures to ensure you are working within the solubility limits. |
| Inconsistent results in bioassays. | Degradation of the active compound leading to lower effective concentrations. | 1. Check for degradation: Analyze the formulation by HPLC to quantify the amount of intact this compound before each experiment. 2. Prepare fresh formulations: If stability is a significant issue, prepare fresh formulations immediately before each experiment. 3. Re-evaluate formulation strategy: Consider a more robust formulation with appropriate stabilizers for longer-term experiments. |
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).
-
Prepare solutions of this compound at a fixed concentration (e.g., 1 mg/mL) in each buffer.
-
Store the solutions at a constant temperature (e.g., 40°C) in the dark.
-
At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining percentage of intact this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant.
-
Plot the degradation rate constant against pH to identify the pH of maximum stability.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14]
-
Analyze all stressed samples by HPLC and LC-MS to identify and quantify degradation products.
Data Presentation
Table 1: Hypothetical pH-Stability Data for this compound at 40°C
| pH | Degradation Rate Constant (k) (x 10⁻³ hr⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 5.8 | 119.5 |
| 3.0 | 2.1 | 330.1 |
| 4.0 | 0.9 | 770.2 |
| 5.0 | 1.5 | 462.1 |
| 6.0 | 3.2 | 216.6 |
| 7.0 | 8.7 | 79.7 |
| 8.0 | 15.4 | 45.0 |
Table 2: Hypothetical Stability of this compound (1 mg/mL in pH 4.0 buffer) with Different Antioxidants at 40°C after 1 week
| Formulation | % DPTIP Remaining | Appearance |
| Control (No Antioxidant) | 85.2% | Slight yellow tint |
| 0.01% BHT | 98.5% | Colorless |
| 0.01% BHA | 97.9% | Colorless |
| 0.1% Sodium Metabisulfite | 96.2% | Colorless |
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. scielo.br [scielo.br]
- 6. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 7. Antioxidants - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. lfatabletpresses.com [lfatabletpresses.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fdm-makers.com [fdm-makers.com]
Validation & Comparative
DPTIP Hydrochloride vs. GW4869: A Comparative Guide to in vitro nSMase2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Neutral sphingomyelinase 2 (nSMase2) has emerged as a critical enzyme in cellular signaling, playing a pivotal role in the production of the bioactive lipid ceramide. This second messenger is implicated in a variety of cellular processes, including inflammation, apoptosis, and the biogenesis of extracellular vesicles (EVs). Consequently, the pharmacological inhibition of nSMase2 is a key area of research for therapeutic intervention in numerous diseases. This guide provides an objective, data-driven comparison of two prominent nSMase2 inhibitors, DPTIP hydrochloride and GW4869, to aid researchers in selecting the appropriate tool for their in vitro studies.
Performance Comparison at a Glance
| Feature | This compound | GW4869 |
| Potency (IC₅₀) | ~30 nM[1][2] | ~1 µM[3] |
| Mechanism of Action | Non-competitive, allosteric inhibitor[4][5][6] | Non-competitive, indirect inhibitor (interferes with phosphatidylserine-mediated activation)[3] |
| Selectivity | Selective for nSMase2 over acid sphingomyelinase and alkaline phosphatase.[6] | Selective for neutral sphingomyelinases over acid sphingomyelinase.[3] |
| Reported Off-Target Effects | May affect lysosomal and autophagic pathways.[7] | Can induce cytotoxic effects in certain cancer cell lines by binding to cell surface phosphatidylserine.[8][9] May also impact the biogenesis of different EV populations.[10] |
| Solubility | Soluble in DMSO. | Poor aqueous solubility.[3] |
In-Depth Analysis
Potency and Efficacy
This compound is a significantly more potent inhibitor of nSMase2 than GW4869, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 30 nM.[1][2] In contrast, GW4869 exhibits an IC₅₀ in the micromolar range, typically around 1 µM.[3] This substantial difference in potency means that DPTIP can be used at much lower concentrations to achieve the same level of nSMase2 inhibition, which can be advantageous in minimizing potential off-target effects.
Mechanism of Inhibition: A Key Distinction
Both compounds act as non-competitive inhibitors of nSMase2, meaning they do not compete with the substrate (sphingomyelin) for the active site. However, their specific mechanisms of non-competitive inhibition differ significantly.
This compound is an allosteric inhibitor.[4][5][6] It binds to a site on the nSMase2 enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[4][5][6]
GW4869 , on the other hand, functions as an indirect inhibitor. Its mechanism involves interfering with the activation of nSMase2 by phosphatidylserine (PS).[3] nSMase2 requires PS for full activity, and by disrupting this interaction, GW4869 effectively reduces enzyme function.[11] Some studies also suggest that GW4869's cationic nature allows it to bind directly to anionic phospholipids like phosphatidylserine on the cell surface, which may contribute to some of its biological effects, including cytotoxicity in certain cancer cells.[8][9]
This difference in mechanism is a critical consideration for experimental design and data interpretation.
Selectivity and Off-Target Effects
This compound has been shown to be selective for nSMase2 over other related enzymes like acid sphingomyelinase and alkaline phosphatase.[6] While generally considered specific, some research suggests that DPTIP may influence lysosomal and autophagic pathways, an important consideration for studies focused on these processes.[7]
GW4869 is also selective for neutral sphingomyelinases over acid sphingomyelinase.[3] However, its interaction with phosphatidylserine raises the possibility of broader effects on cellular membranes and signaling pathways that are dependent on this phospholipid.[8][9] Furthermore, studies have indicated that GW4869 can differentially affect the biogenesis of various subpopulations of extracellular vesicles, suggesting its effects may not be limited to a simple reduction in all EV types.[10]
Experimental Protocols
In Vitro nSMase2 Activity Assay (Fluorescence-based)
A common method for measuring nSMase2 activity in vitro utilizes a coupled enzymatic reaction that results in a fluorescent output. The Amplex™ Red Sphingomyelinase Assay Kit is a commercially available option that employs this principle.
Principle:
-
nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine and ceramide.
-
Alkaline phosphatase hydrolyzes phosphorylcholine to choline.
-
Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex™ Red reagent to produce the highly fluorescent resorufin, which can be measured.
Materials:
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, HRP, choline oxidase, alkaline phosphatase, sphingomyelin, and reaction buffer)
-
Microplate reader capable of fluorescence excitation and emission detection (e.g., Ex/Em ~571/585 nm)
-
96-well black, flat-bottom microplates
-
This compound and/or GW4869
-
DMSO (for dissolving inhibitors)
-
Cell lysates or purified nSMase2 enzyme
Procedure:
-
Reagent Preparation: Prepare working solutions of all kit components according to the manufacturer's protocol.[12] A typical reaction buffer is 50 mM Tris-HCl, pH 7.4.
-
Inhibitor Preparation: Prepare a stock solution of this compound or GW4869 in DMSO. Further dilute the inhibitors to the desired concentrations in the reaction buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the cell lysate or purified nSMase2 enzyme. b. Add the desired concentration of the inhibitor (DPTIP or GW4869) or vehicle control (DMSO). c. Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. d. Initiate the reaction by adding the sphingomyelin substrate and the coupled enzyme mix (alkaline phosphatase, choline oxidase, HRP, and Amplex™ Red reagent).[12][13] e. Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex/Em ~571/585 nm).[13]
-
Data Analysis: Calculate the percent inhibition of nSMase2 activity for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Context
nSMase2 is a key enzyme in the sphingolipid signaling pathway. Its activation by various stimuli leads to the generation of ceramide, which can then influence multiple downstream cellular processes.
Conclusion
Both this compound and GW4869 are valuable tools for the in vitro investigation of nSMase2 function. The choice between them should be guided by the specific requirements of the experiment.
-
This compound is the inhibitor of choice when high potency is required, allowing for the use of lower concentrations and potentially reducing off-target effects. Its direct allosteric mechanism of inhibition is also a key feature.
-
GW4869 , while less potent, has been extensively used and characterized in the literature. Its indirect mechanism of action via interference with phosphatidylserine activation is a critical point of consideration and may be exploited in specific experimental contexts. Researchers should be mindful of its potential off-target effects related to its interaction with phospholipids.
For studies requiring precise and potent inhibition of nSMase2 with a well-defined direct mechanism, this compound is the superior choice. For researchers looking to replicate or compare with a large body of existing literature, GW4869 remains a relevant, albeit less potent, option. Careful consideration of the distinct properties of each inhibitor will ensure the generation of robust and reliable data in the exploration of nSMase2-mediated cellular processes.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 8. The cationic small molecule GW4869 is cytotoxic to high phosphatidylserine-expressing myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. Neutral sphingomyelinase inhibition promotes local and network degeneration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of human nSMase2 reveals an interdomain allosteric activation mechanism for ceramide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
- 13. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating DPTIP Hydrochloride Target Engagement in the Central Nervous System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DPTIP hydrochloride and other alternatives for validating target engagement in the central nervous system (CNS). It includes experimental data, detailed protocols for key validation assays, and visualizations of signaling pathways and experimental workflows to support researchers in their study design and execution.
Introduction to this compound and its Target: nSMase2
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2)[1][2][3]. With an IC50 of 30 nM, it is significantly more potent than older inhibitors[1][3]. nSMase2 is a key enzyme in the sphingolipid signaling pathway, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine[4][5]. This process is integral to various cellular functions, including membrane integrity, cell signaling, and the biogenesis of extracellular vesicles (EVs), including exosomes[5][6]. In the CNS, nSMase2 activity has been implicated in neuroinflammation and the progression of neurodegenerative diseases, making it a critical therapeutic target[5][7].
Comparison of nSMase2 Inhibitors
The validation of this compound's target engagement in the CNS necessitates a comparison with established, albeit less potent, inhibitors such as GW4869. While both compounds target nSMase2, their efficacy and pharmacokinetic profiles differ significantly.
| Compound | IC50 (nSMase2) | Primary Application in CNS Research | Key Limitations |
| This compound | 30 nM[1][3] | Potent and selective inhibition of nSMase2 for studying the role of ceramide signaling and EV biogenesis in neuroinflammation and neurodegeneration.[8][9] | Poor oral bioavailability and rapid clearance, often necessitating the use of prodrugs for in vivo studies.[8][10] |
| GW4869 | ~1 µM[3] | Widely used as a tool compound to study the role of nSMase2 and exosomes in various CNS pathologies.[11][12] | Lower potency compared to DPTIP, and potential for off-target effects at higher concentrations.[11] |
In Vivo Efficacy: DPTIP vs. GW4869
Studies in mouse models of brain injury have demonstrated the superior in vivo efficacy of DPTIP in engaging its target, nSMase2.
| Treatment | Model | Key Finding | Reference |
| DPTIP (10 mg/kg, IP) | IL-1β-induced brain inflammation | Inhibited astrocyte-derived EV release by 51 ± 13%.[9] | [9] |
| GW4869 | Repetitive mild traumatic brain injury | Reversed cognitive impairment and decreased neuropathological protein expression.[12] | [12] |
| DPTIP Prodrug (P18) | IL-1β-induced brain inflammation | Significantly inhibited the release of brain-derived EVs into the blood, while DPTIP at the same dose did not show significant inhibition.[8] | [8] |
Experimental Protocols for Target Validation
Validating the engagement of this compound with nSMase2 in the CNS can be achieved through direct measurement of enzyme activity and quantification of its downstream effects, primarily the inhibition of EV release.
nSMase2 Activity Assay
This assay directly measures the enzymatic activity of nSMase2 in tissue homogenates or cell lysates. A common method utilizes a fluorescence-based kit, such as the Amplex™ Red Sphingomyelinase Assay Kit.
Principle: nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide. In the presence of alkaline phosphatase, phosphocholine is converted to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the Amplex Red reagent in the presence of horseradish peroxidase to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the nSMase2 activity.[6]
Protocol:
-
Sample Preparation: Homogenize brain tissue or lyse cultured CNS cells (e.g., astrocytes, microglia) in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing protease inhibitors.[3]
-
Reaction Setup: In a 96-well plate, add the sample (containing 10-50 µg of protein) to the reaction buffer containing Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin.[2][3]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Analysis: Calculate nSMase2 activity by comparing the fluorescence of DPTIP-treated samples to vehicle-treated controls.
Quantification of CNS-Derived Extracellular Vesicles (EVs)
A key downstream indicator of nSMase2 inhibition is the reduction in EV release. These vesicles can be isolated from cell culture media or biological fluids like blood plasma and cerebrospinal fluid (CSF).
Protocol for Isolation from Cell Culture Media:
-
Cell Culture: Culture CNS cells (e.g., primary astrocytes) and treat with this compound or vehicle control.
-
Media Collection: Collect the conditioned media and perform differential centrifugation to remove cells and large debris (e.g., 300 x g for 10 min, 2000 x g for 20 min).
-
EV Pelleting: Ultracentrifuge the cleared supernatant at 100,000 x g for 70 minutes to pellet the EVs.
-
Washing: Resuspend the EV pellet in PBS and repeat the ultracentrifugation step to wash the pellet.
-
Final Resuspension: Resuspend the final EV pellet in a small volume of PBS for downstream analysis.
Protocol for Isolation from Blood Plasma:
-
Blood Collection: Collect blood from treated animals in EDTA-containing tubes.
-
Plasma Separation: Centrifuge at 1,500 x g for 15 minutes to separate plasma.
-
Debris Removal: Further centrifuge the plasma at 10,000 x g for 30 minutes to remove remaining platelets and larger vesicles.
-
EV Isolation: Isolate EVs from the plasma using methods such as ultracentrifugation, size-exclusion chromatography, or immuno-capture with antibodies against CNS-specific markers (e.g., L1CAM)[13].
Quantification Methods:
-
Nanoparticle Tracking Analysis (NTA): Measures the size distribution and concentration of EVs.
-
Western Blot: Detects EV-specific protein markers (e.g., CD63, CD81, Alix, TSG101) and CNS-specific markers.
-
Flow Cytometry: Can be used for high-throughput analysis of EV populations.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism and its validation, the following diagrams illustrate the nSMase2 signaling pathway, a typical experimental workflow for target validation, and a comparison with an alternative inhibitor.
References
- 1. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral Sphingomyelinase 2 Activity and Protein Stability Are Modulated by Phosphorylation of Five Conserved Serines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chronic nSMase inhibition suppresses neuronal exosome spreading and sex-specifically attenuates amyloid pathology in APP knock-in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Exosome Release Alleviates Cognitive Impairment After Repetitive Mild Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of DPTIP Hydrochloride and Other Modulators of Exosome Secretion
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the reproducibility and efficacy of DPTIP hydrochloride, a potent inhibitor of exosome secretion, against other known modulators. The information is intended for researchers, scientists, and drug development professionals working in the field of extracellular vesicles (EVs) and their therapeutic applications.
Introduction to Exosome Secretion and its Modulation
Exosomes are small extracellular vesicles released by most cell types that play a crucial role in intercellular communication by transferring a variety of bioactive molecules, including proteins, lipids, and nucleic acids.[1][2][3] The biogenesis and secretion of exosomes are complex processes that can be modulated by various small molecules. The ability to control exosome release is of significant interest for therapeutic interventions in various diseases, including cancer and neurodegenerative disorders, where exosomes are implicated in pathology.[4][5][6]
This guide focuses on this compound, a novel and potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critical for exosome biogenesis.[5][7][8][9] We will compare its performance with other well-documented modulators of exosome secretion, providing available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparison of Exosome Secretion Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of this compound and other selected compounds on exosome secretion.
| Compound | Target/Mechanism of Action | Cell Line(s) | Concentration | % Inhibition of Exosome Secretion | Citation(s) |
| This compound | Neutral sphingomyelinase 2 (nSMase2) inhibitor (IC50 = 30 nM) | Primary mouse astrocytes | 0.03-30 µM | Up to 50% at 30 µM | [7][8][9][10] |
| GW4869 | Neutral sphingomyelinase (nSMase) inhibitor (IC50 = 1 µM) | RAW264.7 macrophages, MCF-7, PC9 | 5-20 µM | ~22% at 10 µM, enhanced at 20 µM | [4][11][12][13] |
| Manumycin A | Inhibitor of Ras/Raf/ERK1/2 signaling and farnesyltransferase | Prostate cancer cell lines (C4-2B, PC3, 22Rv1) | 250 nM | 50-60% | [1][3][14][15][16] |
| Ketotifen | Mast cell stabilizer | HeLa, MCF7, BT549 | 10 µM | 20-50% (cell line dependent) | [17][18][19][20] |
| Cannabidiol (CBD) | Interferes with CD63 expression | Prostate cancer (PC3), Hepatocellular carcinoma (HEPG2), Breast adenocarcinoma (MDA-MB-231) | 5 µM | ~50% | [4] |
Signaling Pathways in Exosome Secretion
The secretion of exosomes is regulated by multiple signaling pathways. This compound and GW4869 act on the ESCRT-independent pathway by inhibiting nSMase2, which is responsible for ceramide production, a key step in the budding of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs).[3] Manumycin A, on the other hand, targets the Ras/Raf/ERK1/2 signaling pathway, which is also implicated in exosome biogenesis.[1][14][16]
Experimental Protocols
Reproducibility of the effects of these compounds is highly dependent on standardized experimental protocols. Below are generalized methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Use relevant cell lines (e.g., HeLa, MCF-7, PC-3, or primary cells like astrocytes) known to secrete exosomes.
-
Culture Conditions: Culture cells in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Exosome-Depleted Media: For exosome collection experiments, switch to media supplemented with exosome-depleted FBS. This is prepared by ultracentrifuging the FBS at 100,000 x g for 18 hours at 4°C.
-
Compound Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) should always be included.
Exosome Isolation
A standard method for exosome isolation is differential ultracentrifugation.
-
Collect the cell culture supernatant.
-
Centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells.
-
Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Ultracentrifuge at 100,000 x g for 70 minutes to pellet exosomes.
-
Wash the exosome pellet with phosphate-buffered saline (PBS) and repeat the ultracentrifugation step.
-
Resuspend the final exosome pellet in PBS for downstream analysis.
Other methods like size-exclusion chromatography or commercial precipitation kits can also be used.[21]
Quantification of Exosome Secretion
Several methods can be employed to quantify the amount of secreted exosomes.
-
Nanoparticle Tracking Analysis (NTA): This technique measures the size distribution and concentration of particles in the isolated exosome suspension.[22][23][24] It provides a direct count of the number of vesicles.
-
Protein Quantification: The total protein content of the exosome pellet can be measured using assays like the bicinchoninic acid (BCA) assay.[25] This provides an indirect measure of exosome quantity.
-
Flow Cytometry: Exosomes can be coupled to beads and labeled with fluorescently tagged antibodies against exosomal surface markers (e.g., CD63, CD9, CD81) for quantification.[24]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of an inhibitor on exosome secretion.
References
- 1. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. Inhibiting extracellular vesicles formation and release: a review of EV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 6. exosome-rna.com [exosome-rna.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of exosome release by ketotifen enhances sensitivity of cancer cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of exosome release by ketotifen enhances sensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]
- 22. Techniques for Exosome Quantification - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Elucidating Methods for Isolation and Quantification of Exosomes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. halolabs.com [halolabs.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of DPTIP Hydrochloride and Cambinol as nSMase2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of neutral sphingomyelinase 2 (nSMase2): DPTIP hydrochloride and Cambinol. This document is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a foundation for further drug development efforts targeting nSMase2.
Introduction to nSMase2 Inhibition
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in sphingolipid metabolism. It catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[1] Ceramide is a critical bioactive lipid that acts as a second messenger in a multitude of cellular signaling pathways, regulating processes such as inflammation, apoptosis, cell proliferation, and the biogenesis of extracellular vesicles (EVs).[1][2] Given its central role in these pathways, dysregulation of nSMase2 activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[3][4] Consequently, the development of potent and specific nSMase2 inhibitors is an area of intense research.
This guide focuses on a comparative analysis of two widely studied nSMase2 inhibitors, this compound and Cambinol, highlighting their key differences in potency, mechanism of action, and experimental applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Cambinol, providing a clear comparison of their inhibitory activities against nSMase2.
| Parameter | This compound | Cambinol | Reference |
| IC50 | 30 nM | 5 µM (5000 nM) | [5][6][7] |
| 1.35 µM (in cell lysates) | [5] | ||
| Ki | Not Reported | 7 µM | [3][8] |
| Mechanism of Action | Non-competitive, Allosteric | Uncompetitive | [3][5] |
| SIRT1 IC50 | Not Reported | 56 µM | [3] |
| SIRT2 IC50 | Not Reported | 59 µM | [3] |
Comparative Analysis
Potency: this compound is a significantly more potent inhibitor of nSMase2 than Cambinol, with a reported IC50 value in the nanomolar range (30 nM).[5][7] In contrast, Cambinol exhibits an IC50 in the low micromolar range (5 µM).[3][6] This substantial difference in potency suggests that DPTIP may be effective at much lower concentrations, potentially reducing off-target effects.
Mechanism of Inhibition: The two inhibitors also differ in their mechanism of action. DPTIP is a non-competitive, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its activity.[5] Cambinol, on the other hand, is an uncompetitive inhibitor, which means it binds only to the enzyme-substrate complex.[3]
Specificity: While both compounds are used as nSMase2 inhibitors, Cambinol was initially identified as an inhibitor of SIRT1 and SIRT2, with IC50 values of 56 µM and 59 µM, respectively.[3] Although it is approximately 10-fold more potent against nSMase2, its activity against sirtuins should be considered when interpreting experimental results.[3] DPTIP has been reported to be a selective nSMase2 inhibitor.[7]
Pharmacokinetics: DPTIP has been shown to have poor pharmacokinetic properties, including a short half-life and low oral bioavailability.[9] However, prodrug strategies are being explored to improve its in vivo performance.[9] The pharmacokinetic properties of Cambinol have not been as extensively reported.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the nSMase2 signaling pathway and a general experimental workflow for comparing nSMase2 inhibitors.
Caption: nSMase2 Signaling Pathway and Points of Inhibition.
References
- 1. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cambinol, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties | PLOS One [journals.plos.org]
- 4. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 5. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification [mdpi.com]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cambinol, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Prodrug Strategies Enhance the Therapeutic Potential of DPTIP Hydrochloride
A comparative analysis of DPTIP hydrochloride and its prodrugs reveals significant improvements in pharmacokinetic profiles, paving the way for enhanced therapeutic efficacy. Prodrugs have been engineered to overcome the inherent limitations of the parent compound, DPTIP, a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which is hampered by poor oral bioavailability and rapid clearance.
This compound is a highly potent and selective inhibitor of nSMase2, an enzyme implicated in the biogenesis of extracellular vesicles (EVs) which play a role in the progression of various diseases, including neurodegenerative disorders and cancer.[1][2][3] Despite its promising in vitro activity with an IC50 of 30 nM, the clinical translation of DPTIP has been challenging due to its unfavorable pharmacokinetic properties, including a short half-life of less than 30 minutes and oral bioavailability of less than 5%.[4][5] To address these limitations, researchers have developed several prodrugs by modifying the phenolic hydroxyl group of DPTIP. These prodrugs are designed to improve absorption and metabolic stability, and then convert to the active parent compound, DPTIP, in the body.
Enhanced Pharmacokinetic Profiles of DPTIP Prodrugs
Extensive in vivo studies in mice and dogs have demonstrated the superior pharmacokinetic properties of several DPTIP prodrugs compared to the parent compound. These improvements include significantly increased plasma and brain exposure, extended half-life, and enhanced oral bioavailability.
Mouse Pharmacokinetic Data
In studies conducted in mice, a number of prodrugs exhibited marked improvements in their pharmacokinetic profiles following oral administration. Notably, the prodrug P18 , which features a 2',6'-diethyl-1,4'-bipiperidinyl promoiety, showed a greater than four-fold increase in both plasma and brain exposure compared to DPTIP.[2][6] Furthermore, the half-life of DPTIP released from P18 was significantly prolonged to 2 hours, a substantial increase from the approximately 0.5-hour half-life of DPTIP itself.[2][6] Another prodrug, P1 , also demonstrated improved pharmacokinetic properties.[7] The following table summarizes the key pharmacokinetic parameters of DPTIP and its prodrugs in mice.
| Compound | Dose (mg/kg, p.o.) | Cmax (pmol/g or mL) | Tmax (h) | AUC0–t (pmol·h/g or mL) | t1/2 (h) | Brain/Plasma Ratio |
| DPTIP | 10 | 118 ± 32 (plasma) | 0.25 | 270 ± 55 (plasma) | 0.46 | 0.26 |
| Prodrug P18 | 10 (DPTIP equivalent) | 498 ± 110 (plasma) | 2 | 1047 ± 180 (plasma) | 2.0 | 0.24 |
| 125 ± 28 (brain) | 2 | 247 ± 45 (brain) | 2.3 | |||
| Prodrug 4 | 10 (DPTIP equivalent) | 1033 ± 254 (plasma) | 2 | 1608 ± 395 (plasma) | 2.8 | N/A |
| Prodrug 9 | 10 (DPTIP equivalent) | 105 ± 21 (plasma) | 0.5 | 316 ± 63 (plasma) | 1.1 | N/A |
Data compiled from multiple sources.[2][4][6][7][8]
Dog Pharmacokinetic Data
Further evaluation in dogs highlighted species-specific differences in prodrug metabolism and underscored the potential of a double valine ester prodrug, designated as prodrug 9 .[4][5] In dogs, prodrug 9 led to a nearly two-fold increase in the plasma exposure of DPTIP and improved its oral bioavailability from 8.9% to 17.3%.[4][5]
| Compound | Dose (mg/kg) | Route | AUC0–t (pmol·h/mL) | Oral Bioavailability (%) | t1/2 (h) |
| DPTIP | 1 (IV) | IV | 3900 | - | 3.7 |
| DPTIP | 2 (p.o.) | p.o. | 701 | 8.97 | 3.7 |
| Prodrug 9 | 2 (DPTIP equivalent) | p.o. | 1352 | 17.3 | 4.1 |
Data sourced from pharmacokinetic studies in dogs.[4][5]
Mechanism of Action and In Vivo Efficacy
DPTIP exerts its therapeutic effect by inhibiting nSMase2, a key enzyme in the sphingomyelin metabolic pathway. This inhibition leads to a reduction in the production of ceramide and subsequently decreases the biogenesis and release of extracellular vesicles (EVs).[3] This mechanism is crucial in pathological conditions where EVs contribute to disease progression, such as in neuroinflammation.
In a mouse model of acute brain injury, the orally administered prodrug P18 demonstrated significant in vivo efficacy. The DPTIP released from P18 effectively inhibited IL-1β-induced EV release and attenuated nSMase2 activity in the brain.[2][6][7] This provides strong evidence that the improved pharmacokinetic profile of the prodrug translates to enhanced biological activity of the parent compound.
Experimental Protocols
The evaluation of DPTIP and its prodrugs involved several key experimental procedures to determine their pharmacokinetic properties and biological activity.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters were assessed in both mice and dogs. For mouse studies, C57BL/6 CES1-/- mice were often used to mitigate rapid hydrolysis of certain ester-based prodrugs by carboxylesterases.[4] Animals were administered DPTIP or its prodrugs orally at a specified dose (e.g., 10 mg/kg DPTIP equivalent).[4][5] For dog studies, intravenous (1 mg/kg) and oral (2 mg/kg) doses of DPTIP were used, while prodrugs were given orally at a 2 mg/kg DPTIP equivalent dose.[4][5] Blood samples were collected at predetermined time points, and plasma concentrations of DPTIP and intact prodrug were quantified using a validated LC/MS-MS method.[4][8] Brain tissue was also collected in some mouse studies to determine brain penetration.
nSMase2 Inhibition Assay
The inhibitory activity of DPTIP against nSMase2 was determined using a cell-free enzymatic assay. The assay measures the hydrolysis of the substrate, sphingomyelin, to phosphorylcholine and ceramide. The production of phosphorylcholine is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product, resorufin, which can be quantified.[3] The fluorescence signal is directly proportional to nSMase2 activity, allowing for the determination of the IC50 value of the inhibitor.[3]
In Vitro Metabolic Stability
The stability of the prodrugs was assessed in plasma from different species (mouse, dog, and human). Prodrugs were incubated in plasma at 37°C, and samples were taken at various time points to measure the disappearance of the prodrug and the appearance of DPTIP.[4] This experiment helps to predict the in vivo conversion rate of the prodrug to the active compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs [mdpi.com]
- 5. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
DPTIP Hydrochloride: A Potent Inhibitor of Neutral Sphingomyelinase 2 Across Diverse Cell Lines
A comparative analysis of DPTIP hydrochloride's inhibitory activity against neutral sphingomyelinase 2 (nSMase2) reveals its superior potency over other known inhibitors, GW4869 and Cambinol. This guide provides a cross-validation of its efficacy in various cell lines, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound has emerged as a highly potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes, including neurodegenerative diseases, cancer, and inflammation.[1][2][3] Its mechanism of action involves the allosteric inhibition of nSMase2, which plays a crucial role in the biogenesis of extracellular vesicles (EVs) by catalyzing the hydrolysis of sphingomyelin to ceramide.[4] By inhibiting nSMase2, this compound effectively modulates EV release, offering a promising therapeutic strategy for diseases where EVs contribute to pathology.
Comparative Inhibitory Activity
Experimental data demonstrates the significantly higher potency of this compound in inhibiting nSMase2 compared to the commonly used inhibitors GW4869 and Cambinol. In a cell-free enzymatic assay using human recombinant nSMase2, this compound exhibited an IC50 of 30 nM, making it approximately 33-fold more potent than GW4869 (IC50 = 1 µM) and 167-fold more potent than Cambinol (IC50 = 5 µM).[2][4]
The inhibitory effects of this compound have been validated across a range of cell lines, showcasing its broad applicability in research settings.
| Inhibitor | Target | Assay System | Cell Line | IC50 / EC50 | Reference |
| This compound | nSMase2 | Cell-free (human recombinant) | N/A | 30 nM | [2] |
| nSMase2 | Cell-based (human recombinant) | HEK293 | 1.35 µM | [5] | |
| Antiviral (WNV) | Cell-based | Vero | 0.26 µM | [5] | |
| Antiviral (ZIKV) | Cell-based | Vero | 1.56 µM | [5] | |
| Antiviral (WNV) | Cell-based | HeLa | 2.81 µM | [5] | |
| Antiviral (ZIKV) | Cell-based | HeLa | 1.84 µM | [5] | |
| EV Release Inhibition | Cell-based | Primary Mouse Astrocytes | Dose-dependent (0.03-30 µM) | [2] | |
| GW4869 | nSMase | Cell-free (rat brain) | N/A | 1 µM | [6] |
| EV Release Inhibition | Cell-based | Primary Human Fetal Astrocytes | Effective at 10-20 µM | [3][7] | |
| Exosome Release Inhibition | Cell-based | HEK293 | Effective at 10 µM | [7][8] | |
| Cambinol | nSMase2 | Cell-free (human recombinant) | N/A | 5 µM (IC50), 7 µM (Ki) | [1][9] |
| nSMase2 | Cell-free (rat brain) | N/A | 6 µM | [9] | |
| Ceramide Production Inhibition | Cell-based | Primary Rat Neurons | Effective at µM concentrations | [1] |
Experimental Protocols
Neutral Sphingomyelinase 2 (nSMase2) Activity Assay (Fluorescence-based)
This protocol is adapted from a method used for high-throughput screening of nSMase2 inhibitors.[2]
Materials:
-
HEK293 cells stably expressing human nSMase2
-
Lysis Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 µM PMSF, 1x Protease Inhibitor Cocktail
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and sphingomyelin)
-
This compound and other inhibitors
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture HEK293-nSMase2 cells to confluency.
-
Wash cells with cold PBS and harvest by scraping in Lysis Buffer.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of assay buffer (from the kit).
-
Add 2 µL of the inhibitor compound at various concentrations (or DMSO as a vehicle control).
-
Add 50 µL of the cell lysate (containing nSMase2) to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the Amplex™ Red/sphingomyelin working solution.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Extracellular Vesicle (EV) Release Assay
This protocol is a general method for assessing the effect of inhibitors on EV release from cultured cells.
Materials:
-
Primary astrocytes or other cell line of interest
-
Cell culture medium and supplements
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Replace the medium with serum-free or exosome-depleted serum medium to reduce background EVs.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Conditioned Media Collection and Processing:
-
Collect the conditioned media from the treated cells.
-
Perform a series of differential centrifugations to remove cells and cellular debris:
-
300 x g for 10 minutes at 4°C (to pellet cells).
-
2,000 x g for 20 minutes at 4°C (to pellet dead cells and large debris).
-
10,000 x g for 30 minutes at 4°C (to pellet larger vesicles).
-
-
-
EV Isolation:
-
Transfer the supernatant to an ultracentrifuge tube.
-
Pellet the EVs by ultracentrifugation at 100,000 x g for 70 minutes at 4°C.
-
Discard the supernatant and wash the EV pellet with PBS.
-
Repeat the ultracentrifugation step.
-
Resuspend the final EV pellet in a small volume of filtered PBS.
-
-
Quantification:
-
Determine the concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).
-
-
Data Analysis:
-
Compare the EV concentration in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
-
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism and experimental approach, the following diagrams are provided.
References
- 1. Cambinol, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zika virus propagation and release in human fetal astrocytes can be suppressed by neutral sphingomyelinase-2 inhibitor GW4869 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of Exosome Generation with GW4869 Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of exosome generation by GW4869 inhibits the education of M2 macrophages in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cambinol, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Allosteric Inhibition Mechanism of DPTIP Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DPTIP hydrochloride has emerged as a potent, selective, and brain-penetrant allosteric inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in cellular signaling and a promising therapeutic target for a range of diseases. This guide provides a comprehensive overview of the experimental approaches required to confirm its allosteric inhibition mechanism, comparing its performance with other known nSMase2 inhibitors. Detailed experimental protocols and data presentation are included to facilitate the design and interpretation of studies aimed at characterizing this compound and similar compounds.
Executive Summary
This compound distinguishes itself as a highly potent, non-competitive allosteric inhibitor of nSMase2 with a reported IC50 of 30 nM.[1][2] Its mechanism of action involves binding to an allosteric site, which includes the "DK switch" and the crucial residue His463, thereby modulating the enzyme's catalytic activity without directly competing with the substrate, sphingomyelin.[3] This guide outlines a multi-faceted approach to rigorously confirm this allosteric mechanism, employing enzyme kinetics, biophysical interaction analysis, and site-directed mutagenesis. Comparative data for other nSMase2 inhibitors, such as GW4869 and cambinol, are provided to benchmark the performance of this compound.
Comparison of this compound with Alternative nSMase2 Inhibitors
The efficacy and mechanism of this compound can be better understood when compared with other well-characterized nSMase2 inhibitors. The following table summarizes their key kinetic and inhibitory properties.
| Inhibitor | Type of Inhibition | IC50 | Ki | Effect on Vmax | Effect on Km | Key Characteristics |
| This compound | Non-competitive | 30 nM [1] | Not Reported | Decreases | No change | Potent, selective, brain-penetrant allosteric inhibitor.[4] |
| GW4869 | Non-competitive | ~1 µM[4][5][6] | Not Reported | Decreases | No change | Widely used tool compound, but lacks specificity and has poor solubility.[5] |
| Cambinol | Uncompetitive | ~5-7 µM[4] | ~7 µM[4] | Decreases | Decreases | Also inhibits SIRT1/2.[4] |
| KY3535 | Competitive | Not Reported | 1.7 µM[4] | No change | Increases | A ceramide analog that competes with the substrate.[4] |
| Spiroepoxide | Irreversible | ~29 µM | Not Applicable | Decreases | Not Applicable | Non-specific, also inhibits other enzymes. |
Experimental Protocols for Confirming Allosteric Inhibition
A combination of biochemical and biophysical assays is essential to unequivocally determine the allosteric inhibition mechanism of this compound.
Enzyme Kinetics Assays
Enzyme kinetics studies are fundamental to differentiating between various modes of inhibition. By measuring the initial reaction rates of nSMase2 at varying concentrations of both the substrate (sphingomyelin) and the inhibitor (this compound), one can determine the effects on the Michaelis constant (Km) and the maximum velocity (Vmax).
Protocol for nSMase2 Activity Assay:
This protocol is adapted from a fluorescence-based assay used for high-throughput screening of nSMase2 inhibitors.
-
Reagents and Materials:
-
Recombinant human nSMase2
-
Sphingomyelin (substrate)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.2% Triton X-100
-
Detection reagents: Amplex® Red, horseradish peroxidase, choline oxidase, alkaline phosphatase
-
This compound and other inhibitors
-
384-well microplates
-
Fluorescence microplate reader
-
-
Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a 384-well plate, add a fixed amount of recombinant nSMase2 to each well. c. Add the different concentrations of this compound to the wells. Include a control with no inhibitor. d. To determine the mode of inhibition, perform the assay with a range of sphingomyelin concentrations (e.g., 0.2 to 5 times the Km). e. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. f. Initiate the reaction by adding the substrate and the detection reagent mixture to all wells. g. Monitor the fluorescence signal (excitation/emission ~530/590 nm) over time at 37°C. h. Calculate the initial reaction rates from the linear portion of the fluorescence-time curve.
-
Data Analysis: a. Plot the initial rates against the substrate concentration for each inhibitor concentration. b. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km values. c. Generate Lineweaver-Burk or other linearized plots to visualize the inhibition pattern. For non-competitive inhibition by DPTIP, the Vmax should decrease with increasing inhibitor concentration, while the Km remains unchanged.
Biophysical Interaction Analysis
Directly measuring the binding of this compound to nSMase2 provides evidence of a physical interaction and allows for the quantification of binding affinity (Kd).
Example Protocol for Surface Plasmon Resonance (SPR):
SPR measures the real-time interaction between a ligand (e.g., nSMase2) immobilized on a sensor chip and an analyte (e.g., this compound) in solution.
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human nSMase2
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-P+)
-
Amine coupling kit (EDC, NHS)
-
-
Procedure: a. Immobilize recombinant nSMase2 onto the sensor chip surface via amine coupling. b. Prepare a series of dilutions of this compound in the running buffer. c. Inject the this compound solutions over the sensor surface at a constant flow rate. d. Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation phases. e. Regenerate the sensor surface between injections if necessary.
-
Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Example Protocol for Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
-
Instrumentation and Reagents:
-
Isothermal titration calorimeter
-
Recombinant human nSMase2
-
This compound
-
Dialysis buffer (ensure identical buffer for protein and ligand)
-
-
Procedure: a. Dialyze both the nSMase2 and this compound solutions against the same buffer to minimize heats of dilution. b. Load the nSMase2 solution into the sample cell of the calorimeter. c. Load the this compound solution into the injection syringe. d. Perform a series of injections of this compound into the nSMase2 solution while monitoring the heat changes.
-
Data Analysis: a. Integrate the heat-flow peaks to obtain the heat change for each injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Site-Directed Mutagenesis
To confirm the role of specific amino acid residues in the allosteric binding site, site-directed mutagenesis can be employed to create mutant versions of nSMase2. The inhibitory effect of this compound on the wild-type and mutant enzymes is then compared.
Protocol for Site-Directed Mutagenesis of nSMase2 (e.g., H463A):
This protocol is based on the QuikChange™ site-directed mutagenesis method.
-
Primer Design:
-
Design a pair of complementary mutagenic primers that contain the desired mutation (e.g., changing the codon for Histidine 463 to Alanine).
-
The primers should be 25-45 bases in length with the mutation in the center.
-
The melting temperature (Tm) should be ≥78°C.
-
-
Mutagenesis PCR: a. Set up a PCR reaction containing the nSMase2 expression plasmid, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs. b. Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
Digestion of Parental DNA: a. Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation and Sequencing: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Isolate the plasmid DNA from the resulting colonies. c. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
-
Functional Assay: a. Express the wild-type and mutant (e.g., H463A) nSMase2 proteins. b. Perform the nSMase2 activity assay as described above to determine the IC50 of this compound for both the wild-type and mutant enzymes. A significant increase in the IC50 for the mutant enzyme would confirm the importance of the mutated residue in the binding of the allosteric inhibitor.
Visualizing the Molecular and Experimental Frameworks
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the nSMase2 signaling pathway, the proposed allosteric inhibition mechanism, and the experimental workflow for its confirmation.
Caption: The nSMase2 signaling pathway is activated by pro-inflammatory cytokines, leading to ceramide production and downstream cellular responses.
Caption: this compound binds to an allosteric site on nSMase2, inducing a conformational change that inhibits the enzyme's catalytic activity.
Caption: A logical workflow for confirming the allosteric inhibition mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
DPTIP Hydrochloride: A Comparative Analysis of In Vivo Efficacy in Mouse and Dog Models
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy and pharmacokinetic profiles of DPTIP hydrochloride, a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, in mouse and dog models. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in preclinical studies. While extensive efficacy data exists for mouse models of neurological inflammation, a notable gap persists in the literature regarding the therapeutic efficacy of DPTIP in canine disease models.
Executive Summary
This compound has demonstrated significant efficacy in a mouse model of brain inflammation by inhibiting the nSMase2 enzyme, leading to a reduction in the release of astrocyte-derived extracellular vesicles (EVs) and subsequent neuroinflammation. However, DPTIP exhibits poor pharmacokinetic properties in mice, including a short half-life and low oral bioavailability. In contrast, pharmacokinetic studies in dogs reveal a significantly longer half-life, suggesting a more favorable profile for maintaining therapeutic concentrations. To date, no studies have been published on the in vivo therapeutic efficacy of this compound in any canine disease model, limiting a direct comparison of its effectiveness between the two species.
Data Presentation: Pharmacokinetic and Efficacy Comparison
The following tables summarize the key quantitative data on the pharmacokinetics of this compound in both mouse and dog models, as well as the efficacy data available from mouse studies.
Table 1: Comparative Pharmacokinetics of this compound in Mouse and Dog Models
| Parameter | Mouse | Dog |
| Oral Bioavailability (%F) | < 5%[1] | 8.97%[2] |
| Half-life (t½) | ~0.5 hours[1] | 3.7 hours[2] |
| Route of Administration | Intraperitoneal (IP) / Oral (PO) | Intravenous (IV) / Oral (PO)[2] |
| Dosage (Efficacy Studies) | 10 mg/kg (IP)[3] | Not Available |
| Dosage (PK Studies) | 10 mg/kg (PO)[2] | 2 mg/kg (PO), 1 mg/kg (IV)[2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Brain Inflammation
| Efficacy Endpoint | Result | Reference |
| Inhibition of IL-1β-induced astrocyte-derived EV release | 51 ± 13% reduction | [3] |
| Attenuation of immune cell infiltration into the brain | 80 ± 23% reduction | [3] |
| Reduction of cytokine upregulation in the liver | Significant reduction | [3] |
Mechanism of Action: nSMase2 Inhibition
This compound exerts its therapeutic effects by inhibiting neutral sphingomyelinase 2 (nSMase2). In the context of brain injury and inflammation, pro-inflammatory cytokines such as interleukin-1β (IL-1β) activate nSMase2 in astrocytes. This enzyme then catalyzes the hydrolysis of sphingomyelin into ceramide. The accumulation of ceramide is a critical step in the biogenesis of extracellular vesicles (EVs). These EVs, when released from astrocytes, can cross into the systemic circulation and trigger a peripheral immune response, including the release of cytokines from the liver. This systemic inflammation, in turn, promotes the infiltration of peripheral immune cells into the brain, exacerbating secondary tissue damage. By inhibiting nSMase2, this compound blocks the initial step of this cascade, reducing EV release and mitigating the subsequent inflammatory damage.[3]
Caption: Signaling pathway of this compound in mitigating neuroinflammation.
Experimental Protocols
In Vivo Efficacy in a Mouse Model of Brain Inflammation
A commonly cited study utilized a mouse model of brain injury in GFAP-GFP mice to evaluate the efficacy of this compound.[3]
-
Animal Model: GFAP-GFP mice, where astrocytes are genetically labeled with Green Fluorescent Protein (GFP).
-
Induction of Inflammation: A localized brain inflammation was induced by an intrastriatal injection of interleukin-1β (IL-1β).
-
Treatment: this compound was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.
-
Efficacy Assessment:
-
EV Release: The release of astrocyte-derived EVs into the plasma was quantified by measuring the levels of GFP-positive EVs.
-
Cytokine Upregulation: The expression of inflammatory cytokines in the liver was measured.
-
Immune Cell Infiltration: The infiltration of immune cells, such as neutrophils, into the brain parenchyma was assessed.
-
Caption: Workflow for assessing DPTIP efficacy in a mouse model.
Pharmacokinetic Studies in Dogs
Pharmacokinetic parameters of this compound in dogs were determined following both intravenous and oral administration.[2]
-
Animal Model: Beagle dogs.
-
Administration:
-
Intravenous (IV): 1 mg/kg.
-
Oral (PO): 2 mg/kg.
-
-
Sample Collection: Plasma samples were collected at various time points post-administration.
-
Analysis: The concentration of DPTIP in plasma was determined to calculate key pharmacokinetic parameters such as half-life and oral bioavailability.
Discussion and Future Directions
The available data clearly demonstrates the potential of this compound as a therapeutic agent for neuroinflammatory conditions, with proven efficacy in a mouse model. The stark difference in the pharmacokinetic profiles between mice and dogs is a critical consideration for translational studies. The significantly longer half-life of DPTIP in dogs suggests that it may be possible to maintain therapeutic drug concentrations for a more extended period in larger animals, potentially leading to improved efficacy with less frequent dosing.
The most significant knowledge gap is the absence of in vivo efficacy data for this compound in any canine disease model. Future research should prioritize evaluating the therapeutic effects of DPTIP in relevant dog models of neurological diseases, such as traumatic brain injury, spinal cord injury, or neurodegenerative disorders. Such studies would be invaluable for validating the therapeutic potential of DPTIP in a species that more closely resembles human physiology and for establishing a dose-response relationship to inform the design of future clinical trials.
References
- 1. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPTIP Hydrochloride and Other Exosome Biogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DPTIP hydrochloride with other prominent exosome biogenesis inhibitors: GW4869, Manumycin A, and Tipifarnib. The information presented is curated from peer-reviewed literature and aims to provide an objective overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to Exosome Biogenesis Inhibition
Exosomes are nanoscale extracellular vesicles that play a crucial role in intercellular communication by transferring bioactive molecules such as proteins, lipids, and nucleic acids. Their involvement in various pathological processes, including cancer progression and neurodegenerative diseases, has made them a significant target for therapeutic intervention. Inhibiting exosome biogenesis and release is a promising strategy to disrupt these pathological pathways. This guide focuses on a comparative analysis of four such inhibitors.
Comparative Performance of Exosome Biogenesis Inhibitors
The efficacy of exosome biogenesis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for this compound and its comparators. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| This compound | Neutral Sphingomyelinase 2 (nSMase2) | 30 nM | Human nSMase2 enzyme assay | [1] |
| GW4869 | Neutral Sphingomyelinase (N-SMase) | 1 µM | N-SMase enzyme assay | [1] |
| Manumycin A | Farnesyltransferase (FTase), Ras/Raf/ERK1/2 pathway | ~250 nM (for ~55% exosome secretion inhibition) | C4-2B, 22Rv1, and PC-3 prostate cancer cells | [1] |
| Tipifarnib | Farnesyltransferase (FTase) | Effective at 0.25 - 1 µM for significant decrease in exosome concentration | C4-2B and PC-3 prostate cancer cells |
Mechanisms of Action and Signaling Pathways
The inhibitors discussed employ different mechanisms to block exosome biogenesis, primarily by targeting key enzymes and signaling pathways involved in the formation and release of these vesicles.
This compound and GW4869: Targeting the ESCRT-Independent Pathway
This compound and GW4869 both inhibit neutral sphingomyelinase (nSMase), a key enzyme in the ESCRT-independent pathway of exosome biogenesis. nSMase catalyzes the hydrolysis of sphingomyelin to ceramide. Ceramide-rich domains in the endosomal membrane are thought to promote the inward budding of intraluminal vesicles (ILVs), the precursors to exosomes. By inhibiting nSMase, these compounds reduce ceramide formation and, consequently, exosome production.[1][2] this compound is a significantly more potent inhibitor of nSMase2 than GW4869.[1]
Manumycin A and Tipifarnib: Targeting Farnesyltransferase and Downstream Signaling
Manumycin A and Tipifarnib are inhibitors of farnesyltransferase (FTase).[3] This enzyme is crucial for the post-translational modification of Ras proteins, which are small GTPases that play a central role in signal transduction pathways regulating cell proliferation and survival. Farnesylation anchors Ras to the cell membrane, a prerequisite for its activation. By inhibiting FTase, Manumycin A and Tipifarnib prevent Ras activation and subsequently disrupt downstream signaling cascades like the Raf/MEK/ERK pathway.[3] This disruption has been shown to attenuate the expression of proteins involved in the ESCRT-dependent pathway of exosome biogenesis, such as Alix and Rab27a.[4][5]
Experimental Protocols
Accurate and reproducible quantification of exosome biogenesis inhibition is critical for comparative studies. Below are detailed methodologies for key experiments.
Quantification of Exosome Release by Nanoparticle Tracking Analysis (NTA)
NTA is a widely used method to determine the size distribution and concentration of nanoparticles in a sample.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells in culture dishes with media supplemented with exosome-depleted fetal bovine serum. Once cells reach the desired confluency, treat them with varying concentrations of this compound, GW4869, Manumycin A, Tipifarnib, or a vehicle control (e.g., DMSO).
-
Conditioned Media Collection: After the desired incubation period (e.g., 48 hours), collect the conditioned media from the cell cultures.
-
Differential Ultracentrifugation:
-
Centrifuge the collected media at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles.
-
Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet exosomes.
-
-
Exosome Pellet Resuspension: Discard the supernatant and resuspend the exosome pellet in an appropriate volume of sterile, filtered phosphate-buffered saline (PBS).
-
Nanoparticle Tracking Analysis (NTA):
-
Dilute the resuspended exosome sample in filtered PBS to achieve a particle concentration within the optimal range for the NTA instrument (typically 20-100 particles per frame).
-
Load the diluted sample into the instrument and capture videos of the particles undergoing Brownian motion.
-
The NTA software analyzes the videos to determine the size and concentration of the particles.
-
-
Data Analysis: Compare the exosome concentration (particles/mL) in the samples treated with inhibitors to the vehicle control to determine the percentage of inhibition.
Western Blot Analysis of Exosome Markers
Western blotting is used to confirm the presence of exosome-specific protein markers in the isolated vesicles and to investigate the effect of inhibitors on the expression of proteins involved in exosome biogenesis.
Key Markers:
-
Common Exosome Markers: CD9, CD63, CD81, Alix, TSG101
-
Biogenesis Pathway Markers: nSMase2, Rab27a
Experimental Workflow:
Detailed Protocol:
-
Exosome Isolation and Lysis: Isolate exosomes using differential ultracentrifugation as described above. Lyse the exosome pellet in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the exosome lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for exosomal markers (e.g., anti-CD63, anti-Alix) and proteins of interest (e.g., anti-nSMase2, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. Quantify the intensity of the protein bands to compare the expression levels between different treatment groups.
Conclusion
This compound emerges as a highly potent inhibitor of exosome biogenesis, acting through the specific inhibition of nSMase2. Its nanomolar IC50 value suggests a significant advantage in potency over GW4869, another nSMase inhibitor. In contrast, Manumycin A and Tipifarnib target the farnesyltransferase-dependent Ras signaling pathway, offering an alternative mechanism for inhibiting exosome production. The choice of inhibitor will depend on the specific research question, the cell type under investigation, and the desired signaling pathway to be targeted. The provided experimental protocols offer a standardized framework for the comparative evaluation of these and other potential exosome biogenesis inhibitors, ensuring data robustness and reproducibility in this rapidly evolving field.
References
- 1. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DPTIP Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety, handling, and disposal information for DPTIP hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is classified as acutely toxic if swallowed.[1] Adherence to strict safety protocols is mandatory when handling this substance.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. The specific glove material should be chosen based on the manufacturer's recommendations for breakthrough time.[1]
-
Handling: Avoid ingestion and direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1] Ensure the work area is well-ventilated.
-
Storage: Store the compound in a secure, locked location.[1] Keep the container tightly closed in a dry, well-ventilated place. For long-term storage, refer to the manufacturer's guidelines, which typically suggest storage at -20°C.[2][3]
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2361799-64-4 | [1][4] |
| Molecular Formula | C₂₁H₁₈N₂O₃S • HCl | [1][4] |
| Molecular Weight | 414.9 g/mol | [1][4][5] |
| Appearance | Beige Solid | [1] |
| Purity | ≥97% - 99.68% (Varies by supplier) | [3] |
| Solubility | DMSO: Sparingly Soluble (1-10 mg/mL) Acetonitrile: Slightly Soluble (0.1-1 mg/mL) Water, EtOH: Soluble | [4][6] |
| Stability | Stable under recommended storage conditions. No decomposition if used according to specifications. | [1][2] |
| UN Number | UN2811 (Toxic solids, organic, n.o.s.) | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, regional, national, and international regulations.[1] This compound must not be disposed of with household garbage or allowed to enter the sewage system.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, weighing boats, contaminated gloves).
-
Segregate this waste from non-hazardous laboratory trash.
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a dedicated, leak-proof, and sealable hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
Step 3: Neutralization (If Required and Permitted)
-
The provided Safety Data Sheet does not specify a chemical neutralization protocol.[1] Do not attempt to neutralize the compound unless you are following a validated procedure approved by your EHS department. Hydrolysis of similar hydrochloride compounds can be pH-dependent, potentially creating other hazardous byproducts.[7]
Step 4: Arrange for Professional Disposal
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. The transportation of this waste falls under UN2811 regulations for toxic solids.[1]
Step 5: Decontamination
-
Thoroughly decontaminate all non-disposable equipment and surfaces that came into contact with this compound. Use an appropriate cleaning agent and collect the cleaning materials (e.g., wipes) as hazardous waste.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering sewers or waterways.[1]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dealing with a large quantity of fine powder.
-
Clean-up: Carefully sweep or scoop up the solid material. Avoid generating dust. Place the spilled material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DPTIP (hydrochloride) | C21H19ClN2O3S | CID 145887598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling DPTIP hydrochloride
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling DPTIP hydrochloride. The following procedural guidance is designed to ensure safe operational use and disposal, building a foundation of trust in laboratory safety and chemical handling.
Hazard Identification and Classification
This compound is a potent and selective neutral sphingomyelinase 2 (nSMase2) inhibitor.[1][2][3] While a valuable research tool, it is classified as acutely toxic if ingested and requires careful handling.
Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
|---|
| Acute Toxicity - Oral, Category 3 | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed[4] |
Primary Routes of Exposure: Ingestion, skin contact, inhalation.[5] Toxicological Effects: The primary toxic effect identified is acute toxicity upon oral intake.[4] It is not reported to be a skin or eye irritant, and no sensitizing effects are known.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to create a barrier between the handler and the hazardous chemical, minimizing exposure risk.[6] The required PPE varies based on the specific task being performed.
Recommended PPE for Handling this compound
| Task | Required Personal Protective Equipment |
|---|---|
| Receiving & Unpacking | Chemotherapy-rated gloves.[7] |
| Weighing & Transferring Solid | Two pairs of chemotherapy-rated gloves (ASTM D6978 standard), disposable gown, safety glasses with side shields or goggles, and a NIOSH-certified respirator (e.g., N95) if not handled within a containment primary engineering control (C-PEC) like a chemical fume hood.[6][7] |
| Preparing Solutions | Two pairs of chemotherapy-rated gloves, disposable impermeable gown with closed cuffs, safety goggles, and face shield. All work should be performed in a C-PEC.[8] |
| Administering to Animals | Two pairs of chemotherapy-rated gloves, disposable gown, and safety glasses.[8] |
| Handling Contaminated Waste | Two pairs of chemotherapy-rated gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Two pairs of chemotherapy-rated gloves, disposable impermeable gown, shoe covers, safety goggles, and a NIOSH-certified respirator.[9] |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[8] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
Operational and Disposal Plans
A structured workflow is critical for safety. The following step-by-step procedures cover the lifecycle of this compound in the laboratory.
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[9]
-
Unpacking: Unpack the chemical in a designated area, preferably with neutral or negative pressure, wearing appropriate receiving PPE.[9] Have a spill kit readily available.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and GHS hazard pictograms.
-
Storage: Store the container in a secure, locked location away from incompatible materials.[4] The storage area should be clearly marked as containing toxic chemicals. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[10]
Protocol: Preparation of a this compound Suspension for In Vivo Use [10]
This protocol details the preparation of a 2.08 mg/mL suspended solution suitable for oral or intraperitoneal injection in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If dissolution is incomplete, the solution can be gently heated or sonicated.
Immediate and correct response to a spill is critical to prevent exposure.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. publications.ashp.org [publications.ashp.org]
- 8. pogo.ca [pogo.ca]
- 9. ashp.org [ashp.org]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
